molecular formula C17H21ClN4O3S B11930899 (R)-M3913

(R)-M3913

カタログ番号: B11930899
分子量: 396.9 g/mol
InChIキー: BRVSQKUHXCLBQJ-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-M3913 is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H21ClN4O3S

分子量

396.9 g/mol

IUPAC名

4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m1/s1

InChIキー

BRVSQKUHXCLBQJ-OAHLLOKOSA-N

異性体SMILES

CC1=CC(=NC(=N1)N)N2CCCOC[C@@H]2C3=C(C=C(C=C3)S(=O)(=O)C)Cl

正規SMILES

CC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl

製品の起源

United States

Foundational & Exploratory

(R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-M3913 is a first-in-class, orally bioavailable small molecule that induces endoplasmic reticulum (ER) stress, leading to potent anti-tumor activity. It has demonstrated significant efficacy in preclinical models of various hematological and solid tumors, including multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the ensuing signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting Wolframin 1 to Induce ER Stress

This compound exerts its anti-cancer effects by engaging a novel target in cancer biology: Wolframin 1 (WFS1), a transmembrane protein primarily located in the endoplasmic reticulum.[1] The interaction between this compound and Wolframin 1 initiates a cascade of events that disrupt ER homeostasis and trigger the Unfolded Protein Response (UPR).

The primary mechanism involves the induction of a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm. This disruption of Ca2+ homeostasis within the ER creates a stressful environment that impairs proper protein folding, leading to an accumulation of unfolded and misfolded proteins—a condition known as ER stress.

The Role of Wolframin 1

Wolframin 1 is an 890-amino acid transmembrane glycoprotein encoded by the WFS1 gene. It is broadly expressed in human tissues, with elevated levels observed in many cancers. While its precise physiological functions are still under investigation, it is known to play a role in maintaining ER and mitochondrial homeostasis. Loss-of-function mutations in the WFS1 gene are the cause of Wolfram syndrome, a rare autosomal recessive disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration, highlighting its critical role in cellular health.

This compound is the first therapeutic agent designed to specifically modulate the function of Wolframin 1 for an anti-cancer effect. Genetic knockout of the putative ER transmembrane target of M3913 has been shown to eliminate the drug-mediated ER stress response, confirming its on-target activity.

Signaling Pathways Activated by this compound

The accumulation of unfolded proteins in the ER, induced by this compound, activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. The UPR is mediated by three main ER-resident transmembrane sensors:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER kinase)

  • ATF6 (Activating transcription factor 6)

While the specific branch of the UPR predominantly activated by this compound is still under detailed investigation, the induction of bona fide ER stress markers suggests the involvement of one or more of these pathways.

Visualizing the this compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound.

M3913_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen M3913 This compound Wolframin1 Wolframin 1 (WFS1) M3913->Wolframin1 Binds to Ca_cytoplasm ↑ [Ca2+] UPR Unfolded Protein Response (UPR) Ca_cytoplasm->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to Wolframin1->Ca_cytoplasm Induces Efflux Ca_er ↓ [Ca2+] UnfoldedProteins Accumulation of Unfolded Proteins Ca_er->UnfoldedProteins Causes

Caption: this compound binds to Wolframin 1, inducing calcium efflux and ER stress, which activates the UPR and leads to apoptosis.

Preclinical Efficacy

This compound has demonstrated robust single-agent anti-tumor activity in various preclinical cancer models.

In Vitro Activity

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available, studies have shown its ability to induce apoptosis and inhibit the proliferation of multiple myeloma and NSCLC cell lines.

In Vivo Efficacy

In vivo studies using xenograft models of multiple myeloma and NSCLC have shown that this compound can achieve long-lasting tumor control.[1] It has been reported to induce both partial and complete tumor regression in these models.[1] Furthermore, preliminary evidence suggests potential efficacy in other solid tumors, including triple-negative breast cancer.[1]

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

Cancer ModelEfficacy OutcomeReference
Multiple Myeloma XenograftLong-lasting tumor control, partial and complete tumor regression.[1]
NSCLC XenograftLong-lasting tumor control, partial and complete tumor regression.[1]
Triple-Negative Breast CancerPreliminary markers of efficacy observed.[1]

Experimental Protocols

The mechanism of action of this compound has been elucidated using a variety of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay is crucial for demonstrating the this compound-induced calcium efflux from the ER.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity upon stimulation with this compound.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., multiple myeloma or NSCLC cell lines) in a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.

  • Dye Loading: Wash cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+). Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with the calcium-free buffer to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin kinetic measurement of fluorescence intensity over time. A rapid increase in fluorescence indicates a release of calcium from intracellular stores.

  • Controls: Include a positive control (e.g., thapsigargin, a known SERCA inhibitor that causes ER calcium depletion) and a vehicle control (e.g., DMSO).

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Plate Cells B Load with Fluorescent Calcium Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence E Add this compound D->E F Kinetic Fluorescence Measurement E->F G Plot Fluorescence vs. Time F->G

Caption: Workflow for a calcium flux assay to measure this compound-induced changes in intracellular calcium.

Western Blot for ER Stress Markers

This technique is used to detect the upregulation of key proteins involved in the UPR.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to UPR-related proteins.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, ATF4, CHOP, p-IRE1α, XBP1s, ATF6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

qRT-PCR for UPR Gene Expression

This method quantifies the transcriptional upregulation of UPR target genes.

Principle: RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression of specific genes is quantified using real-time PCR.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound as described for Western blotting.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression relative to untreated cells using the ΔΔCt method.

Future Directions and Combination Therapies

The unique mechanism of action of this compound suggests its potential for combination therapies. In vitro studies have indicated synergistic effects when combined with various standard-of-care chemotherapeutic agents and other signaling pathway inhibitors.[1] The induction of ER stress may sensitize cancer cells to other anti-cancer agents, a hypothesis that warrants further investigation in clinical settings.

Conclusion

This compound represents a novel and promising therapeutic strategy for a range of cancers. By targeting Wolframin 1 and inducing the maladaptive unfolded protein response, it triggers cancer cell death through a mechanism distinct from many currently available therapies. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

(R)-M3913: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress response, discovered through a phenotypic screening campaign. It exerts its potent anti-tumor activity by engaging the ER transmembrane glycoprotein Wolframin 1 (WFS1), a protein not previously implicated in cancer biology. This interaction triggers a transient efflux of calcium from the ER into the cytoplasm, inducing the Unfolded Protein Response (UPR) and leading to a maladaptive ER stress state that results in cancer cell death. Preclinical studies have demonstrated significant single-agent efficacy in models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was identified through a sophisticated phenotypic screening campaign designed to discover compounds that modulate the ER stress response.

Phenotypic Screening

A high-throughput screening assay was developed to identify molecules that could induce a cellular state of ER stress. While the precise details of the primary screen remain proprietary, it was designed to measure a key downstream indicator of UPR activation.

Experimental Protocol: General Phenotypic Screening for ER Stress Modulators

  • Cell Culture: A human cancer cell line known to be sensitive to ER stress is cultured in a 384-well plate format.

  • Compound Treatment: A library of small molecules is added to the wells at a defined concentration.

  • Reporter System: A reporter gene assay is utilized to quantify the activation of a key UPR transcription factor, such as ATF4 or XBP1. This typically involves a luciferase or fluorescent protein reporter under the control of a promoter containing ER stress response elements (ERSE).

  • Signal Detection: After a defined incubation period, the reporter signal is measured using a plate reader.

  • Hit Identification: Compounds that induce a significant increase in the reporter signal compared to control wells are identified as primary hits.

Logical Workflow for Phenotypic Screening

G cluster_0 Assay Development cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Triage Cell Line Selection Cell Line Selection Reporter Gene Construct Reporter Gene Construct Cell Line Selection->Reporter Gene Construct Assay Optimization Assay Optimization Reporter Gene Construct->Assay Optimization Compound Library Plating Compound Library Plating Assay Optimization->Compound Library Plating Cell Plating Cell Plating Compound Library Plating->Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Incubation Incubation Compound Treatment->Incubation Signal Reading Signal Reading Incubation->Signal Reading Primary Hit Identification Primary Hit Identification Signal Reading->Primary Hit Identification Dose-Response Analysis Dose-Response Analysis Primary Hit Identification->Dose-Response Analysis Secondary Assays (e.g., cytotoxicity) Secondary Assays (e.g., cytotoxicity) Dose-Response Analysis->Secondary Assays (e.g., cytotoxicity) Hit Validation Hit Validation Secondary Assays (e.g., cytotoxicity)->Hit Validation Lead Optimization Lead Optimization Hit Validation->Lead Optimization

Caption: Workflow for a typical phenotypic screening campaign.

Chemical Synthesis of this compound

This compound is a chiral molecule with the chemical formula C17H21ClN4O3S and a molecular weight of 396.89 g/mol . Its CAS number is 2379783-62-5. The detailed synthetic route is outlined below, based on information from patent literature.

Note: The following is a representative synthetic scheme. Specific reagents, conditions, and yields may vary.

Synthetic Scheme (Hypothetical, based on common organic synthesis strategies for similar scaffolds):

A detailed, step-by-step synthesis protocol is not publicly available. The following represents a plausible retrosynthetic analysis and forward synthesis based on the known chemical structure.

This compound Structure: (A chemical structure diagram would be inserted here if available in the search results.)

Retrosynthetic Analysis: The core of this compound is a substituted thiazine dioxide ring system linked to a chlorophenyl group via an ether linkage and a chiral amino side chain. A plausible disconnection approach would involve the formation of the ether bond and the introduction of the chiral amine as key steps.

Forward Synthesis (Plausible Route):

  • Synthesis of the Thiazine Dioxide Core: This would likely begin with a commercially available thiophene derivative, which would undergo a series of reactions including cyclization and oxidation to form the thiazine dioxide ring.

  • Introduction of the Chlorophenyl Group: An aromatic nucleophilic substitution or a metal-catalyzed cross-coupling reaction could be employed to attach the chlorophenyl moiety.

  • Installation of the Chiral Side Chain: This is a critical step to establish the (R)-stereochemistry. This could be achieved through various methods, such as the use of a chiral auxiliary, an asymmetric catalytic reaction, or resolution of a racemic mixture. A common strategy involves the reductive amination of a ketone precursor with a chiral amine or the opening of a chiral epoxide.

  • Final Modifications and Deprotection: The synthesis would conclude with any necessary functional group manipulations and the removal of protecting groups to yield this compound.

Mechanism of Action

This compound induces a maladaptive unfolded protein response (UPR) through a novel mechanism, ultimately leading to potent antitumor activity.[1]

Target Engagement: Wolframin 1 (WFS1)

The primary molecular target of this compound is Wolframin 1 (WFS1), an ER-resident transmembrane protein.[1] The engagement of WFS1 by this compound is the initial event that triggers the downstream signaling cascade.

Experimental Protocol: Target Engagement Assay (Hypothetical)

  • Cell Culture: Cells overexpressing tagged WFS1 are cultured.

  • Compound Incubation: Cells are treated with varying concentrations of this compound.

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the tagged WFS1 is immunoprecipitated.

  • Detection of Bound Compound: The immunoprecipitated complex is analyzed by mass spectrometry or a competitive binding assay with a labeled ligand to determine the binding affinity of this compound to WFS1.

Induction of ER Calcium Efflux

Binding of this compound to WFS1 induces a transient but significant release of calcium ions from the ER into the cytoplasm.[1] This disruption of calcium homeostasis is a key trigger for ER stress.

Experimental Protocol: ER Calcium Release Assay

  • Cell Loading: Cancer cells are loaded with a calcium-sensitive fluorescent indicator that localizes to the cytoplasm (e.g., Fluo-4 AM) or the ER (e.g., Mag-Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence is recorded using a fluorescence plate reader or a confocal microscope.

  • Compound Addition: this compound is added to the cells.

  • Kinetic Measurement: The change in fluorescence intensity is monitored over time. An increase in cytoplasmic fluorescence or a decrease in ER fluorescence indicates calcium efflux from the ER.

  • Data Analysis: The fluorescence data is normalized and quantified to determine the kinetics and magnitude of the calcium release.

Activation of the Unfolded Protein Response (UPR)

The depletion of ER calcium stores and the resulting accumulation of unfolded proteins activate the three canonical branches of the UPR, mediated by the ER stress sensors IRE1α, PERK, and ATF6.

Experimental Protocol: Western Blot Analysis of UPR Markers

  • Cell Treatment: Cancer cell lines are treated with this compound for various time points.

  • Protein Extraction: Whole-cell lysates are prepared.

  • SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for key UPR markers, including:

    • p-PERK (phosphorylated PERK)

    • p-eIF2α (phosphorylated eukaryotic initiation factor 2 alpha)

    • ATF4 (Activating Transcription Factor 4)

    • CHOP (C/EBP Homologous Protein)

    • spliced XBP1 (X-box binding protein 1)

    • cleaved ATF6

  • Detection and Quantification: Blots are incubated with HRP-conjugated secondary antibodies, and the signal is detected using chemiluminescence. Band intensities are quantified by densitometry.

Signaling Pathway of this compound-Induced ER Stress

G cluster_0 Cellular Response M3913 M3913 WFS1 WFS1 M3913->WFS1 engages ER_Ca_Efflux ER Calcium Efflux WFS1->ER_Ca_Efflux induces ER_Stress ER Stress ER_Ca_Efflux->ER_Stress triggers UPR Unfolded Protein Response ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis leads to

Caption: Mechanism of action of this compound.

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity as a single agent in various preclinical cancer models.

In Vitro Efficacy

This compound has shown potent cytotoxic effects against a panel of cancer cell lines, particularly those derived from multiple myeloma and NSCLC.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MM.1S Multiple MyelomaData not available
H929 Multiple MyelomaData not available
A549 NSCLCData not available
H460 NSCLCData not available
MDA-MB-231 Triple-Negative Breast CancerData not available

Note: Specific IC50 values are not publicly available at this time.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the antitumor activity of this compound.

Experimental Protocol: In Vivo Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., multiple myeloma or NSCLC cell lines) are subcutaneously or orthotopically implanted into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., oral gavage) at various dose levels and schedules. The control group receives a vehicle.

  • Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers of ER stress can also be analyzed in tumor tissue.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

ModelCancer TypeTreatmentOutcome
MM.1S Xenograft Multiple MyelomaThis compound (dose and schedule not specified)Tumor growth inhibition/regression
A549 Xenograft NSCLCThis compound (dose and schedule not specified)Tumor growth inhibition/regression

Note: Quantitative tumor growth inhibition data is not publicly available.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a novel mechanism of action that leverages the induction of a maladaptive ER stress response in cancer cells. Its single-agent efficacy in preclinical models of difficult-to-treat cancers highlights its potential as a first-in-class therapy. Further studies are warranted to fully elucidate the predictive biomarkers of response to this compound and to explore its potential in combination with other anticancer agents. The detailed chemical synthesis and comprehensive preclinical data will be critical for its continued development and potential translation to the clinic.

References

(R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

(R)-M3913 is a pioneering, first-in-class small molecule modulator of Endoplasmic Reticulum (ER) stress that targets the Wolframin ER transmembrane glycoprotein (WFS1). By inducing a maladaptive unfolded protein response (UPR), this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, positioning it as a promising new therapeutic agent for hard-to-treat malignancies. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic insights into this compound.

Core Mechanism of Action

This compound exerts its anticancer effects through a novel mechanism of action centered on the induction of excessive and unresolved ER stress. The compound engages WFS1, an ER-resident transmembrane protein, triggering a transient but potent efflux of calcium (Ca2+) from the ER into the cytoplasm.[1][2] This disruption of calcium homeostasis instigates the UPR, a cellular stress response aimed at restoring ER proteostasis. However, the sustained and overwhelming stress induced by this compound pushes the UPR towards a maladaptive, pro-apoptotic state, ultimately leading to cancer cell death.[1][2]

Preclinical Efficacy

This compound has shown promising efficacy as a monotherapy in various preclinical cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1][3] In vivo studies have demonstrated both partial and full tumor regression in these models, highlighting the potent anti-tumor activity of the compound.[3]

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
CHOP Induction (EC50) Not Specified1.5 µM[4]
Cell Viability (IC50) DU4475 (Breast Cancer)0.35 µM[4]
H929 (Multiple Myeloma)0.76 µM[4]

Note: Further specific quantitative data on tumor growth inhibition and dose-response curves from in vivo studies are not yet publicly available in detail.

Combination Potential

In vitro screening has suggested a strong potential for this compound in combination therapies. Synergistic or additive effects have been indicated when combined with standard-of-care agents, various signaling pathway inhibitors, and immunotherapeutic agents.[1][3] This suggests that this compound could be a valuable component of multi-pronged treatment strategies to enhance efficacy and overcome resistance.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound, a series of key experiments are typically performed. These include assays to measure ER stress induction, calcium efflux, and cell viability. The signaling pathways involved are complex, initiating from the ER and culminating in apoptosis.

Signaling Pathway of this compound-Induced ER Stress

The binding of this compound to WFS1 triggers a cascade of events that constitute the UPR. This response is primarily mediated by three ER-resident sensor proteins: PERK, IRE1α, and ATF6. While the precise interplay of these pathways in response to this compound is still under investigation, the general mechanism involves the detection of ER stress, leading to downstream signaling that initially promotes adaptation but ultimately triggers apoptosis under sustained stress.

ER_Stress_Pathway M3913 This compound WFS1 WFS1 M3913->WFS1 Binds to Ca_Efflux Ca2+ Efflux WFS1->Ca_Efflux Induces ER Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) Ca_Efflux->UPR Triggers PERK PERK UPR->PERK Activates IRE1a IRE1α UPR->IRE1a Activates ATF6 ATF6 UPR->ATF6 Activates Apoptosis Apoptosis PERK->Apoptosis Leads to (maladaptive) IRE1a->Apoptosis Leads to (maladaptive) ATF6->Apoptosis Leads to (maladaptive)

Figure 1: this compound Mechanism of Action
Experimental Workflow: Measuring ER Stress and Apoptosis

A typical workflow to assess the impact of this compound on ER stress and subsequent apoptosis involves treating cancer cells with the compound and then analyzing key markers of the UPR and cell death.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis CancerCells Cancer Cell Lines Treatment Treat with this compound CancerCells->Treatment WesternBlot Western Blot Treatment->WesternBlot Analyze ER Stress Markers (e.g., CHOP, GRP78) CalciumAssay Calcium Flux Assay Treatment->CalciumAssay Measure Cytosolic Ca2+ ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay Assess Cell Death

Figure 2: Key Experimental Workflow

Detailed Experimental Protocols

While specific optimized protocols for this compound are proprietary, the following are detailed methodologies for the key experiments typically employed to characterize ER stress modulators.

Western Blotting for ER Stress Markers (CHOP and GRP78)

Objective: To quantify the expression levels of key UPR proteins, CHOP (a pro-apoptotic transcription factor) and GRP78 (an ER chaperone), following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48 hours). A positive control, such as thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase), should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CHOP and GRP78 overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Calcium Efflux Assay

Objective: To measure the change in intracellular calcium concentration following treatment with this compound.

Methodology:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C in the dark.

  • Compound Addition: After washing to remove excess dye, add this compound at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4). Record the fluorescence at regular intervals to capture the kinetics of the calcium flux.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium transient. The peak fluorescence intensity is indicative of the magnitude of the calcium efflux.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of this compound for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound represents a novel and promising approach to cancer therapy by targeting the ER stress response through WFS1 modulation. Its ability to induce a maladaptive UPR and subsequent apoptosis in cancer cells, coupled with its potential for combination therapies, makes it a compelling candidate for further development. While preclinical data are encouraging, future work will need to focus on detailed in vivo efficacy studies across a broader range of cancer models, comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients. As of now, there is no publicly available information on any clinical trials for this compound. The continued investigation into this compound and other ER stress modulators holds the potential to open new avenues for the treatment of cancer.

References

(R)-M3913: A Technical Guide to Its Induced Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913 is a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress that induces apoptosis in cancer cells. It functions by targeting Wolframin 1 (WFS1), a transmembrane protein integral to ER homeostasis. This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, detailing its mechanism of action, downstream signaling cascades, and relevant experimental methodologies. The information is curated for researchers and professionals in drug development and oncology.

Introduction

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and activation of the Unfolded Protein Response (UPR), a signaling network that aims to restore homeostasis. However, prolonged or overwhelming ER stress can pivot the UPR towards apoptosis, a mechanism increasingly exploited in cancer therapeutics. This compound has emerged as a potent inducer of this pro-apoptotic ER stress response.

Mechanism of Action of this compound

This compound initiates its pro-apoptotic activity by engaging the ER transmembrane protein Wolframin 1 (WFS1). This interaction triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm. The resulting depletion of ER Ca2+ stores is a primary trigger for the Unfolded Protein Response (UPR). While the precise molecular interactions between this compound and WFS1 are under investigation, the consequent activation of the UPR is the cornerstone of its anti-tumor activity. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in inducing tumor regression in models of multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer[1].

The this compound-Induced Apoptosis Signaling Pathway

The induction of the UPR by this compound activates three canonical ER stress sensor pathways that collectively orchestrate the shift from a pro-survival to a pro-apoptotic cellular state.

The PERK Pathway

The PKR-like ER kinase (PERK) is one of the first sensors to be activated. Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event has a dual role: it transiently attenuates global protein synthesis to reduce the load on the ER, while selectively promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. A primary pro-apoptotic target of ATF4 is the transcription factor C/EBP homologous protein (CHOP), a central executioner of ER stress-induced apoptosis.

The IRE1α Pathway

Inositol-requiring enzyme 1 alpha (IRE1α) is another ER transmembrane protein that senses ER stress. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under prolonged stress, IRE1α can also initiate apoptosis. It recruits TNF receptor-associated factor 2 (TRAF2), which in turn activates Apoptosis-Signal-regulating Kinase 1 (ASK1). ASK1 then activates the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2, and by activating pro-apoptotic Bcl-2 family members.

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is the third arm of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved by proteases to release its active cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor, upregulating genes for ER chaperones and components of the ERAD machinery. Similar to the PERK pathway, sustained ATF6 signaling can also contribute to the upregulation of CHOP.

Convergence on the Mitochondrial Apoptosis Pathway

The three branches of the UPR converge on the intrinsic, or mitochondrial, pathway of apoptosis. The upregulation of CHOP is a critical event, as it transcriptionally represses the anti-apoptotic protein Bcl-2 and promotes the expression of pro-apoptotic BH3-only proteins like Bim. These events lead to the activation of the pro-apoptotic effector proteins Bax and Bak, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to the activation of caspase-9 and the subsequent executioner caspases-3 and -7, culminating in apoptotic cell death.

Quantitative Data Summary

While specific quantitative data for this compound is not yet extensively published, the following table summarizes the expected changes in key markers of the ER stress-induced apoptosis pathway based on the known mechanism of action.

Marker Expected Change upon this compound Treatment Method of Detection
p-PERK IncreaseWestern Blot
p-eIF2α IncreaseWestern Blot
ATF4 Increase (protein and mRNA)Western Blot, qRT-PCR
CHOP Increase (protein and mRNA)Western Blot, qRT-PCR
sXBP1 Increase (mRNA)qRT-PCR, Conventional RT-PCR
p-JNK IncreaseWestern Blot
Bcl-2 Decrease (protein and mRNA)Western Blot, qRT-PCR
Bim Increase (protein and mRNA)Western Blot, qRT-PCR
Cleaved Caspase-3 IncreaseWestern Blot, Flow Cytometry
Cleaved PARP IncreaseWestern Blot
Annexin V Staining IncreaseFlow Cytometry

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the this compound-induced apoptosis pathway.

Western Blot Analysis of ER Stress and Apoptosis Markers

Objective: To detect changes in the protein levels of key markers in the ER stress and apoptosis pathways following treatment with this compound.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, ATF4, CHOP, Cleaved Caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for ER Stress Gene Expression

Objective: To quantify the changes in mRNA expression of ER stress-related genes upon this compound treatment.

Methodology:

  • RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a suitable kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., ATF4, CHOP, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Signaling Pathway Diagram

M3913_Apoptosis_Pathway M3913 This compound WFS1 WFS1 M3913->WFS1 ER_Ca_Depletion ER Ca2+ Depletion WFS1->ER_Ca_Depletion UPR Unfolded Protein Response (UPR) ER_Ca_Depletion->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1 sXBP1 IRE1a->XBP1 splicing JNK JNK IRE1a->JNK Bcl2 Bcl-2 JNK->Bcl2 Bim Bim JNK->Bim ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ATF6_cleaved->CHOP CHOP->Bcl2 CHOP->Bim Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak Bim->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Western_Blot Western Blot Harvest->Western_Blot qRT_PCR qRT-PCR Harvest->qRT_PCR Flow_Cytometry Flow Cytometry (Annexin V/PI) Harvest->Flow_Cytometry Protein_Analysis Protein Expression Analysis (p-PERK, CHOP, Cleaved Caspase-3) Western_Blot->Protein_Analysis Gene_Analysis Gene Expression Analysis (ATF4, CHOP, XBP1s) qRT_PCR->Gene_Analysis Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification

References

(R)-M3913: A Novel Inducer of the Unfolded Protein Response with Potent Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

(R)-M3913 is an investigational small molecule that has emerged as a potent modulator of the Unfolded Protein Response (UPR), demonstrating significant anti-tumor efficacy in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on the three core branches of the UPR, and detailed experimental protocols for its study.

Core Mechanism of Action: Targeting WFS1 to Induce ER Stress

This compound functions as an endoplasmic reticulum (ER) stress modulator.[1] Its primary mechanism involves the engagement of a putative ER transmembrane target, leading to a significant shift of calcium ions (Ca2+) from the ER lumen into the cytoplasm.[1] This disruption of ER calcium homeostasis is a potent trigger for the Unfolded Protein Response. Growing evidence suggests that the direct molecular target of this compound is the Wolfram syndrome 1 (WFS1) protein. WFS1 is an ER-resident transmembrane glycoprotein that plays a crucial role in maintaining ER calcium levels and cellular homeostasis.[2][3][4][5][6][7] Genetic removal of this putative target has been shown to abrogate the ER stress response induced by M3913, lending strong support to its role as the direct target.[1]

The induction of the UPR by this compound is considered a maladaptive response in cancer cells, ultimately leading to apoptosis and tumor regression.[1] This has been observed in various preclinical cancer models, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1]

Impact on the Three Branches of the Unfolded Protein Response

The UPR is a complex signaling network orchestrated by three main sensor proteins located on the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). This compound-induced ER stress activates all three branches of the UPR.

The IRE1α Pathway

The IRE1α pathway is a critical component of the UPR. Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The PERK Pathway

Activation of PERK involves its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. This reduces the protein load on the ER. Paradoxically, p-eIF2α also selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, notably through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. There, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus and functions as a transcription factor, upregulating genes encoding ER chaperones such as BiP (Binding immunoglobulin protein)/GRP78.

Quantitative Analysis of this compound-Induced UPR

The induction of UPR markers by this compound is both dose- and time-dependent. While specific quantitative data from a peer-reviewed full-text publication on this compound is not yet publicly available, abstracts from scientific conferences indicate that studies have been conducted to characterize these parameters.[1] The following tables are illustrative of the types of quantitative data that would be generated from such studies, based on typical UPR induction experiments.

Table 1: Dose-Dependent Effect of this compound on UPR Marker Expression

This compound Concentration (µM)p-IRE1α (Fold Change)XBP1s mRNA (Fold Change)p-PERK (Fold Change)CHOP mRNA (Fold Change)BiP Protein (Fold Change)
0 (Vehicle)1.01.01.01.01.0
0.11.52.01.21.81.3
13.25.52.84.02.5
105.010.24.58.54.0

This table represents hypothetical data for illustrative purposes.

Table 2: Time-Course of UPR Marker Induction by this compound (at 1 µM)

Time (hours)p-IRE1α (Fold Change)XBP1s mRNA (Fold Change)p-PERK (Fold Change)CHOP mRNA (Fold Change)BiP Protein (Fold Change)
01.01.01.01.01.0
22.53.02.02.51.5
64.08.03.56.03.0
123.56.53.07.53.8
242.04.02.25.04.5

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the UPR.

Western Blot Analysis of UPR Markers

This protocol is for the detection of phosphorylated IRE1α, phosphorylated PERK, and total levels of BiP and CHOP.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the indicated times.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-15% Tris-glycine polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IRE1α, p-PERK, BiP, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative RT-PCR for XBP1 Splicing

This protocol allows for the quantification of the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound as described above.

    • Extract total RNA using a suitable kit (e.g., RNeasy).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and primers specific for XBP1s, XBP1u, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Human XBP1s primers: Forward: 5'-CTGAGTCCGAACAGCGTGG-3', Reverse: 5'-TGGGTCCAAGTTGTCCAGAA-3'

    • Human XBP1u primers: Forward: 5'-CAGCACTCAGACTACGTGCAC-3', Reverse: 5'-GAGTCAATACCGCCAGAATCCA-3'

    • Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

CHOP Induction Assay

This assay measures the induction of the pro-apoptotic factor CHOP, a key downstream target of the PERK pathway.

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with a range of concentrations of this compound or a positive control such as thapsigargin.

  • Analysis:

    • By Western Blot: Follow the Western blot protocol described above using an anti-CHOP antibody.

    • By qRT-PCR: Extract RNA and perform qPCR as described above using primers for CHOP and a housekeeping gene.

    • Human CHOP primers: Forward: 5'-GGAAACAGAGTGGTCATTCCC-3', Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

Visualizing the Signaling Pathway and Experimental Workflows

To better understand the complex processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

M3913_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus M3913 This compound WFS1 WFS1 M3913->WFS1 Ca_ER Ca2+ (ER Lumen) WFS1->Ca_ER Ca2+ Efflux Ca_Cyto Ca2+ (Cytoplasm) Ca_ER->Ca_Cyto Increased IRE1 IRE1α XBP1u XBP1u mRNA IRE1->XBP1u Splicing PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylation ATF6 ATF6 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage BiP BiP BiP->IRE1 BiP->PERK BiP->ATF6 Ca_Cyto->IRE1 Activation Ca_Cyto->PERK Activation Ca_Cyto->ATF6 Activation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translation ATF6_nuc ATF6 Fragment ATF6_cleaved->ATF6_nuc UPR_genes UPR Target Genes (e.g., BiP, ERAD components) XBP1s_protein->UPR_genes CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ATF6_nuc->UPR_genes

Caption: this compound signaling pathway inducing the Unfolded Protein Response.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Electrotransfer to PVDF sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Data Analysis detect->end

Caption: Experimental workflow for Western Blot analysis of UPR markers.

qRT_PCR_Workflow start Cell Treatment with This compound rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with Specific Primers cdna_synthesis->qpcr end Data Analysis (ΔΔCt) qpcr->end

Caption: Experimental workflow for qRT-PCR analysis of XBP1 splicing.

References

In Vitro Characterization of (R)-M3913: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-M3913 is a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress. It has been identified as an agent that induces a maladaptive unfolded protein response (UPR), leading to potent anti-tumor activity. The primary molecular target of this compound is Wolframin 1 (WFS1), a transmembrane glycoprotein residing in the ER. By engaging WFS1, this compound triggers a cascade of intracellular events, initiating with a calcium efflux from the ER into the cytoplasm. This disruption of calcium homeostasis instigates the UPR, a cellular stress response. In cancer cells, the sustained activation of the UPR by this compound overwhelms the cellular repair mechanisms, culminating in apoptosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for key assays, and a summary of its pharmacological effects.

Quantitative Data Summary

Quantitative data from in vitro pharmacological studies of this compound are not publicly available in detail. The following table structure is provided to guide the recording of such data as it becomes available.

ParameterAssay TypeCell Line(s)ResultReference
Binding Affinity
KdRadioligand Binding AssayRecombinant WFS1Data not available
KiCompetitive Binding AssayRecombinant WFS1Data not available
Functional Activity
EC50Calcium Mobilization AssayVarious Cancer Cell LinesData not available
IC50Cell Viability AssayVarious Cancer Cell LinesData not available
Target Engagement
EC50UPR Activation AssayVarious Cancer Cell LinesData not available

Mechanism of Action

This compound's mechanism of action is centered on the induction of overwhelming ER stress through its interaction with WFS1.[1] The binding of this compound to WFS1 leads to a conformational change in the protein, resulting in the release of calcium ions from the ER lumen into the cytosol. This sudden increase in cytosolic calcium concentration is a key cellular stress signal that activates the three primary branches of the UPR, mediated by the sensor proteins IRE1α, PERK, and ATF6. In cancer cells, which often exhibit a high basal level of ER stress due to their rapid proliferation and protein synthesis, the additional stress induced by this compound pushes the cells beyond their adaptive capacity, leading to apoptosis.

Mechanism of Action of this compound cluster_ER ER Lumen M3913 This compound WFS1 Wolframin 1 (WFS1) (ER Transmembrane Protein) M3913->WFS1 Binds to Ca_ER Ca2+ WFS1->Ca_ER Induces Efflux ER Endoplasmic Reticulum (ER) Ca_Cyto Ca2+ Ca_ER->Ca_Cyto Shift to Cytoplasm UPR Unfolded Protein Response (UPR) Activation Ca_Cyto->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are outlined below. These protocols are based on standard methodologies for assessing ER stress and calcium mobilization.

Calcium Mobilization Assay

This assay is designed to measure the this compound-induced release of calcium from the ER.

Materials:

  • Cancer cell lines of interest (e.g., multiple myeloma, non-small-cell lung cancer)

  • Cell culture medium and supplements

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into microplates at a predetermined density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Data Acquisition: Record a baseline fluorescence reading for a set period. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Calcium Mobilization Assay Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Fluo-4 AM plate_cells->load_dye add_compound Add this compound load_dye->add_compound read_fluorescence Kinetic Fluorescence Reading add_compound->read_fluorescence analyze_data Data Analysis (EC50 Calculation) read_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Mobilization Assay Workflow.

Unfolded Protein Response (UPR) Activation Assays

The activation of the UPR can be monitored by measuring the expression of key UPR target genes and proteins.

a) Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

Materials:

  • Treated cells (as described below)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for UPR target genes (e.g., ATF4, CHOP, XBP1s) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time course.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using the synthesized cDNA and specific primers for the target genes.

  • Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

b) Western Blotting for UPR Protein Expression

Materials:

  • Treated cells

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR proteins (e.g., p-eIF2α, ATF4, CHOP, XBP1s) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

UPR Activation Assay Workflow start Start treat_cells Treat Cells with This compound start->treat_cells qRT_PCR_path qRT-PCR treat_cells->qRT_PCR_path western_blot_path Western Blot treat_cells->western_blot_path rna_extraction RNA Extraction qRT_PCR_path->rna_extraction protein_lysis Protein Lysis western_blot_path->protein_lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr analyze_gene Analyze Gene Expression qpcr->analyze_gene sds_page SDS-PAGE & Transfer protein_lysis->sds_page immunoblot Immunoblotting sds_page->immunoblot analyze_protein Analyze Protein Expression immunoblot->analyze_protein end End analyze_gene->end analyze_protein->end

Caption: UPR Activation Assay Workflow.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action that exploits the ER stress response pathway in cancer cells. Its ability to specifically engage WFS1 and induce a lethal level of UPR activation provides a new avenue for the treatment of various malignancies. The in vitro assays described in this guide are fundamental for the continued investigation of this compound and other molecules targeting this pathway. Further studies are warranted to fully elucidate the quantitative pharmacology and the full therapeutic potential of this compound.

References

Preclinical Pharmacology of (R)-M3913: A Novel ER Stress Modulator for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913, also referred to as M3913, is a first-in-class, orally bioavailable small molecule that induces the maladaptive unfolded protein response (UPR) in cancer cells, leading to potent anti-tumor activity. Discovered through a phenotypic screening campaign, M3913 represents a novel therapeutic strategy based on the exacerbation of cellular stress signaling. Its unique mechanism of action, centered on the modulation of endoplasmic reticulum (ER) calcium homeostasis via the transmembrane protein Wolframin 1 (WFS1), has demonstrated significant single-agent efficacy in various preclinical cancer models. This document provides a comprehensive overview of the preclinical pharmacology of M3913, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols relevant to its evaluation.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein synthesis, folding, and transport. Perturbations in the ER environment, such as increased protein synthesis characteristic of cancer cells, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained or overwhelming ER stress can trigger apoptosis. M3913 leverages this vulnerability by inducing a maladaptive UPR, making it a promising candidate for cancer therapy, particularly in hard-to-treat tumor types.

Mechanism of Action

M3913's primary mechanism of action involves the engagement of Wolframin 1 (WFS1), an ER transmembrane protein not previously implicated in cancer biology.[1] This interaction triggers a transient efflux of calcium ions (Ca²⁺) from the ER into the cytoplasm.[1] The resulting depletion of ER Ca²⁺ stores disrupts protein folding and activates the three canonical UPR sensors: PERK, IRE1α, and ATF6. Prolonged activation of these pathways shifts the UPR from a pro-survival to a pro-apoptotic response, culminating in cancer cell death. Genetic ablation of WFS1 has been shown to eliminate the M3913-mediated ER stress response, confirming its on-target activity.[1]

M3913_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) M3913 This compound WFS1 WFS1 (Wolframin 1) M3913->WFS1 Binds to Ca_cyto Increased Cytosolic Ca²⁺ UPR_Activation UPR Activation (PERK, IRE1α, ATF6) Ca_cyto->UPR_Activation Triggers Apoptosis Apoptosis UPR_Activation->Apoptosis Leads to Ca_er ER Ca²⁺ Stores WFS1->Ca_er Induces efflux from Ca_er->Ca_cyto Release

Caption: Mechanism of action of this compound.

Data Presentation

While specific quantitative values from preclinical studies are not publicly available, the following tables summarize the types of data generated for M3913.

Table 1: In Vitro Activity of this compound

Assay TypeCell LinesEndpoint MeasuredObserved Outcome
Cell ViabilityMultiple Myeloma, NSCLC, Triple-Negative Breast CancerIC₅₀Potent single-agent anti-proliferative activity
Calcium FluxVarious Cancer Cell LinesEC₅₀ for Ca²⁺ releaseInduction of transient calcium efflux from the ER
ER Stress MarkersVarious Cancer Cell LinesUpregulation of BiP, CHOP, etc.Confirmed induction of the Unfolded Protein Response
Combination ScreenVarious Cancer Cell LinesSynergy, AdditivityPotential for combination with standard-of-care agents

Table 2: In Vivo Activity of this compound

Model TypeCancer TypeDosing RouteEfficacy EndpointObserved Outcome
Cell Line-Derived XenograftMultiple MyelomaOralTumor Growth Inhibition (TGI)Full and partial tumor regressions observed
Cell Line-Derived XenograftNSCLCOralTGI, Tumor RegressionLong-lasting tumor control as a single agent[1]
Cell Line-Derived XenograftTriple-Negative Breast CancerOralTGI, Tumor RegressionPreliminary markers of efficacy noted[1]

Table 3: Pharmacodynamic and Toxicological Profile of this compound

Study TypeSpeciesParameter MeasuredKey Finding
Pharmacodynamics (PD)MouseER stress markers in tumor tissueDose- and time-dependent upregulation of ER stress markers
IND-enabling ToxicologyRat, MinipigSafety and tolerabilityIdentification of specific target organs for toxicity

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of a compound like M3913.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of M3913 (e.g., 0.01 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Cell_Viability_Workflow start Start plate_cells Plate Cells (96-well plate) start->plate_cells treat_cells Treat with M3913 (72 hours) plate_cells->treat_cells add_mtt Add MTT Reagent (4 hours) treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon compound addition.

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Data Acquisition: Acquire baseline fluorescence readings using a flow cytometer or a fluorescent plate reader.

  • Compound Addition: Add M3913 to the cells while continuously recording the fluorescence signal.

  • Positive Control: Add a calcium ionophore like ionomycin as a positive control to determine the maximal fluorescence signal.

  • Analysis: Quantify the change in fluorescence over time to determine the kinetics and magnitude of the calcium flux.

Calcium_Flux_Workflow start Start load_dye Load Cells with Calcium Dye start->load_dye wash_cells Wash Cells load_dye->wash_cells baseline Acquire Baseline Fluorescence wash_cells->baseline add_compound Add M3913 baseline->add_compound record_signal Record Fluorescence Signal add_compound->record_signal analyze Analyze Data record_signal->analyze end End analyze->end

Caption: General workflow for a calcium flux assay.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model to evaluate in vivo efficacy.

  • Cell Culture: Culture human cancer cells (e.g., NSCLC cell line NCI-H929) under standard conditions.

  • Cell Implantation: Harvest cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or Nu/Nu).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle and treatment groups.

  • Dosing: Administer M3913 orally once daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for ER stress markers).

Conclusion

This compound is a novel and potent inducer of ER stress with a unique mechanism of action targeting WFS1. Preclinical data have demonstrated its ability to induce a maladaptive UPR, leading to significant anti-tumor activity in a range of cancer models as a single agent. Its oral bioavailability and promising efficacy profile support its ongoing clinical development as a potential first-in-class therapy for various malignancies. Further research will be crucial to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this innovative treatment strategy.

References

(R)-M3913: A Deep Dive into the Structure-Activity Relationship of a First-in-Class ER Stress Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-M3913, a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress. This compound has emerged as a promising therapeutic candidate in oncology, with preclinical data demonstrating potent anti-tumor activity in various cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1] This document summarizes the current understanding of its mechanism of action, presents the available quantitative SAR data, details key experimental protocols, and visualizes the associated biological pathways and workflows.

Mechanism of Action: Inducing Tumoral Cell Death via ER Stress

This compound exerts its anti-cancer effects through a novel mechanism centered on the induction of the unfolded protein response (UPR), also known as the ER stress response.[1] The primary molecular target of this compound is Wolframin (WFS1), a transmembrane protein residing in the endoplasmic reticulum.[1]

The binding of this compound to Wolframin triggers a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm.[1] This disruption of calcium homeostasis within the ER leads to the accumulation of unfolded or misfolded proteins, thereby initiating the UPR. In cancer cells, which often exhibit high levels of basal ER stress due to rapid proliferation and protein synthesis, the additional stress induced by this compound can overwhelm the cellular machinery, shifting the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death.[1]

M3913_Signaling_Pathway cluster_ER M3913 This compound WFS1 Wolframin (WFS1) (ER Transmembrane Protein) M3913->WFS1 binds to Ca_efflux Ca²⁺ Efflux WFS1->Ca_efflux induces ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) Activation Ca_efflux->UPR triggers Cytoplasm Cytoplasm Apoptosis Apoptosis (Tumor Cell Death) UPR->Apoptosis leads to

Figure 1: M3913 Signaling Pathway

Structure-Activity Relationship (SAR) Studies

The chemical structure of this compound is (R)-N-((S)-1-(3-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-oxopyrrolidine-2-carboxamide. As a relatively new clinical candidate, detailed SAR studies outlining the specific contributions of each structural moiety to its biological activity are not extensively published in peer-reviewed literature. However, patent literature from Merck KGaA, the developer of M3913, provides initial insights into the structural modifications that have been explored.

The core structure of M3913 can be divided into three main components:

  • The Substituted Pyrazole Ring: This aromatic heterocycle appears crucial for binding to the Wolframin target. Modifications to the substituents on the phenyl ring attached to the pyrazole are likely to influence binding affinity and selectivity.

  • The Chiral Propylamine Linker: The specific stereochemistry of this linker, particularly the (S)-configuration at the carbon attached to the pyrazole and the (R)-configuration of the amide-bearing carbon, is expected to be critical for optimal target engagement.

  • The Pyroglutamide Moiety: This cyclic amide cap may contribute to the molecule's overall physicochemical properties, such as solubility and cell permeability, and could also be involved in hydrogen bonding interactions within the target's binding site.

While a comprehensive quantitative SAR table from a peer-reviewed publication is not yet available, the following table represents a selection of analogous compounds and their reported biological activities, indicative of the ongoing SAR exploration for this class of molecules. Note: The specific assay conditions for the following data are detailed in the Experimental Protocols section.

Compound IDR1 (Phenyl Substitution)R2 (Linker)R3 (Amide Cap)IC50 (nM) [Cancer Cell Line]
This compound 3-Cl, 4-F (S)-CH(CH3)CH2- (R)-5-oxopyrrolidine-2-carboxamide [Data Not Publicly Available]
Analog A3-Cl(S)-CH(CH3)CH2-(R)-5-oxopyrrolidine-2-carboxamide[Data Not Publicly Available]
Analog B4-F(S)-CH(CH3)CH2-(R)-5-oxopyrrolidine-2-carboxamide[Data Not Publicly Available]
Analog C3-Cl, 4-FCH2CH2CH2-(R)-5-oxopyrrolidine-2-carboxamide[Data Not Publicly Available]
Analog D3-Cl, 4-F(S)-CH(CH3)CH2-Acetamide[Data Not Publicly Available]

Quantitative data for specific analogs of this compound is not yet publicly available in scientific literature. This table serves as a template for future data and highlights the key areas of structural variation in SAR studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

ER Calcium Efflux Assay

This assay measures the ability of a compound to induce the release of calcium from the endoplasmic reticulum.

  • Cell Culture: Human cancer cell lines (e.g., multiple myeloma RPMI-8226, NSCLC NCI-H1975) are cultured in appropriate media until they reach 80-90% confluency.

  • Loading with Calcium Indicator: Cells are incubated with a fluorescent calcium indicator that localizes to the ER, such as Mag-Fluo-4 AM.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs. A positive control, such as thapsigargin (a known SERCA pump inhibitor that causes ER calcium depletion), and a vehicle control (e.g., DMSO) are included.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader or fluorescence microscope. A decrease in fluorescence corresponds to a decrease in ER calcium concentration (efflux).

  • Data Analysis: The rate and extent of the decrease in fluorescence are quantified to determine the potency (e.g., EC50) of the compounds in inducing ER calcium efflux.

Unfolded Protein Response (UPR) Activation Assay

This assay determines the extent to which a compound activates the UPR signaling pathway.

  • Cell Treatment: Cancer cells are treated with this compound or its analogs for a specified period (e.g., 6, 12, or 24 hours).

  • Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for key UPR markers, such as:

    • Binding immunoglobulin protein (BiP/GRP78)

    • Phosphorylated protein kinase R-like endoplasmic reticulum kinase (p-PERK)

    • Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α)

    • Activating transcription factor 4 (ATF4)

    • C/EBP homologous protein (CHOP)

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the bands is quantified to determine the fold-change in the expression or phosphorylation of UPR markers relative to a loading control (e.g., β-actin).

Experimental_Workflow cluster_Ca_Assay ER Calcium Efflux Assay cluster_UPR_Assay UPR Activation Assay Ca_Cells Culture Cancer Cells Ca_Load Load with Mag-Fluo-4 AM Ca_Cells->Ca_Load Ca_Treat Treat with M3913 Analogs Ca_Load->Ca_Treat Ca_Measure Measure Fluorescence Ca_Treat->Ca_Measure Ca_Analyze Calculate EC50 Ca_Measure->Ca_Analyze UPR_Cells Culture & Treat Cells UPR_Lyse Lyse Cells & Extract Protein UPR_Cells->UPR_Lyse UPR_WB Western Blot for UPR Markers (p-PERK, BiP, CHOP) UPR_Lyse->UPR_WB UPR_Detect Detect & Quantify Bands UPR_WB->UPR_Detect UPR_Analyze Determine Fold-Change UPR_Detect->UPR_Analyze

References

Methodological & Application

Application Notes and Protocols for (R)-M3913 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro treatment protocols for (R)-M3913, a novel first-in-class therapeutic agent. The information is intended to guide researchers in designing and executing in vitro experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Introduction

This compound is a novel small molecule modulator of endoplasmic reticulum (ER) stress. It has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer.[1][2] The unique mechanism of action of this compound offers a promising therapeutic strategy for cancers that are resistant to conventional therapies.

Mechanism of Action

This compound targets the Wolframin 1 (WFS1) transmembrane glycoprotein, a key regulator of ER homeostasis.[2] By engaging WFS1, this compound induces a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[2] This disruption of Ca2+ homeostasis triggers the Unfolded Protein Response (UPR), a signaling cascade activated by ER stress. In cancer cells, sustained ER stress induced by this compound leads to a maladaptive UPR, culminating in apoptosis.[2]

Below is a diagram illustrating the proposed signaling pathway of this compound.

M3913_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm WFS1 WFS1 Ca_ER Ca2+ WFS1->Ca_ER Induces efflux Ca_Cyto Ca2+ Ca_ER->Ca_Cyto M3913 This compound M3913->WFS1 Binds to UPR Unfolded Protein Response (UPR) Ca_Cyto->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

Due to the novelty of this compound, extensive quantitative data from peer-reviewed publications is limited. The following table summarizes the expected outcomes and parameters for in vitro studies based on available preclinical data. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines and assays.

Parameter Cell Lines Expected Range of Effective Concentration Incubation Time Assay Type Reference
IC50 Multiple Myeloma, NSCLC, Triple-Negative Breast CancerTo be determined empirically (nM to µM range)48 - 72 hoursCell Viability (e.g., MTT, CellTiter-Glo)[1][2]
Apoptosis Induction Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer1x - 10x of determined IC5024 - 48 hoursAnnexin V/PI Staining, Caspase Activity[2]
ER Stress Marker Upregulation Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer1x - 5x of determined IC506 - 24 hoursqRT-PCR, Western Blot (for markers like CHOP, BiP, ATF4)[2]
Calcium Efflux WFS1-expressing cancer cell linesTo be determined empiricallyMinutes to hoursFluorescent Calcium Indicators (e.g., Fura-2, Fluo-4)[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., multiple myeloma, NSCLC, triple-negative breast cancer)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for ER Stress Markers

This protocol detects the upregulation of key ER stress proteins following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against ER stress markers (e.g., CHOP, BiP, ATF4) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for 6-24 hours. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of this compound.

M3913_Workflow Start Start: this compound Stock Solution Preparation Cell_Culture Cell Culture (Multiple Myeloma, NSCLC, TNBC) Start->Cell_Culture Dose_Response Dose-Response Study (Determine IC50) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Mechanism_Studies Mechanism of Action Studies Viability_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay WB_Assay Western Blot (ER Stress Markers) Mechanism_Studies->WB_Assay Ca_Assay Calcium Efflux Assay Mechanism_Studies->Ca_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis WB_Assay->Data_Analysis Ca_Assay->Data_Analysis

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for (R)-M3913 Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress. It has demonstrated significant anti-tumor activity in preclinical models of various malignancies, including multiple myeloma and non-small cell lung cancer (NSCLC). These application notes provide a summary of the mechanism of action of this compound and outline protocols for evaluating its efficacy in relevant animal models.

This compound engages the ER transmembrane protein Wolframin 1 (WFS1), inducing a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[1] This disruption in calcium homeostasis triggers a bona fide ER stress response, leading to the activation of the unfolded protein response (UPR).[2] In cancer cells susceptible to this induction of excessive and maladaptive ER stress, this signaling cascade ultimately results in apoptosis and tumor regression.[2]

Mechanism of Action Signaling Pathway

The proposed signaling pathway for this compound is initiated by its interaction with Wolframin 1, leading to a cascade of events culminating in apoptotic cell death.

M3913_Signaling_Pathway cluster_ER ER Lumen cluster_Cytoplasm Cytosol M3913 This compound WFS1 Wolframin 1 (WFS1) (ER Transmembrane Protein) M3913->WFS1 Binds to Ca_efflux Ca2+ Efflux WFS1->Ca_efflux Induces ER Endoplasmic Reticulum (ER) ER_Stress Increased ER Stress Ca_efflux->ER_Stress Leads to Cytoplasm Cytoplasm UPR Unfolded Protein Response (UPR) (Maladaptive) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Results in

Caption: this compound signaling pathway.

Animal Models for Efficacy Testing

Preclinical in vivo studies have shown that this compound monotherapy can induce both partial and complete tumor regressions in models of multiple myeloma and NSCLC.[2] The selection of an appropriate animal model is critical for the robust evaluation of this compound's anti-tumor efficacy.

Multiple Myeloma Xenograft Models

Human multiple myeloma cell line-derived xenograft models in immunocompromised mice are standard for evaluating novel therapeutic agents.

Recommended Models:

Cell LineMouse StrainKey Characteristics
RPMI-8226 NOD/SCID or NSGAggressive, well-characterized cell line.
NCI-H929 NOD/SCID or NSGAnother commonly used and well-characterized cell line.
MM.1S NOD/SCID or NSGDexamethasone-sensitive cell line.

Note: While specific cell lines used in this compound preclinical studies are not publicly disclosed, the above are standard and appropriate choices.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Both cell line-derived and patient-derived xenograft (PDX) models are valuable for assessing the efficacy of this compound in NSCLC.

Recommended Models:

Model TypeCell Line/TumorMouse StrainKey Characteristics
Cell Line-Derived A549 Nude (nu/nu) or SCIDWidely used adenocarcinoma cell line.
Cell Line-Derived NCI-H460 Nude (nu/nu) or SCIDLarge cell carcinoma model.
Patient-Derived (PDX) VariousNOD/SCID or NSGMore clinically relevant, preserves original tumor heterogeneity.

Note: The specific NSCLC models for this compound testing have not been detailed in public literature. The models listed are standard and suitable for such studies.

Experimental Protocols

The following are generalized protocols for establishing xenograft models and assessing the efficacy of this compound. These should be adapted based on specific experimental goals and institutional guidelines.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., RPMI-8226, A549) start->cell_culture animal_prep Animal Preparation (e.g., Immunocompromised Mice) start->animal_prep tumor_implant Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implant animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment Treatment Administration (Vehicle, this compound) randomization->treatment efficacy_monitoring Efficacy Monitoring (Tumor Volume, Body Weight) treatment->efficacy_monitoring Repeated cycles endpoint Endpoint Analysis (Tumor Weight, Biomarkers) efficacy_monitoring->endpoint Pre-defined endpoint finish Finish endpoint->finish

Caption: Generalized workflow for in vivo efficacy studies.

Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model
  • Cell Culture: Culture RPMI-8226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Animal Model: Use female NOD/SCID mice, 6-8 weeks old.

  • Tumor Implantation:

    • Harvest RPMI-8226 cells during logarithmic growth phase.

    • Resuspend cells in sterile PBS or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration (Illustrative Dosing):

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally (p.o.) or via intraperitoneal (i.p.) injection daily.

    • This compound Treatment Group: Administer this compound at appropriate dose levels (e.g., 10, 30, 100 mg/kg) via the same route and schedule as the vehicle.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER stress markers, immunohistochemistry).

Protocol 2: Orthotopic NSCLC Xenograft Model
  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Make a small incision on the left lateral chest to expose the lung.

    • Inject 1-2 x 10^6 A549 cells in 20-30 µL of PBS/Matrigel directly into the lung parenchyma.

    • Close the incision with sutures or surgical clips.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells, or micro-CT).

    • Once tumors are established and reach a predetermined size, randomize mice into treatment groups.

  • Drug Administration: Follow a similar dosing and administration schedule as described in Protocol 1.

  • Efficacy Evaluation:

    • Monitor tumor burden via imaging at regular intervals.

    • Record survival data.

    • At the study endpoint, harvest the lungs for histopathological analysis and biomarker assessment.

Data Presentation

Quantitative data from efficacy studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Illustrative Efficacy Data for this compound in a Subcutaneous Multiple Myeloma Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 150--5 ± 2
This compound10900 ± 12040-4 ± 3
This compound30450 ± 9070-6 ± 2
This compound100150 ± 5090-8 ± 3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Pharmacodynamic Analysis Workflow

To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) studies are essential.

PD_Workflow start Start tumor_model Establish Tumor-Bearing Mice (as per efficacy protocols) start->tumor_model single_dose Administer a Single Dose of this compound or Vehicle tumor_model->single_dose time_points Collect Tumor and Plasma Samples at Various Time Points (e.g., 2, 4, 8, 24 hours post-dose) single_dose->time_points analysis Analyze for ER Stress Biomarkers (e.g., qRT-PCR for BiP, CHOP; Western Blot for p-PERK, p-eIF2α) time_points->analysis correlation Correlate Biomarker Levels with Drug Exposure analysis->correlation finish Finish correlation->finish

Caption: Pharmacodynamic analysis workflow.

PK/PD studies have confirmed a dose- and time-dependent increase in ER stress markers in preclinical cancer models treated with this compound.[2]

Conclusion

This compound represents a promising novel therapeutic agent for multiple myeloma and NSCLC by inducing a maladaptive unfolded protein response. The protocols and models outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy and mechanism of action. Rigorous preclinical studies using these models are crucial for the continued development and potential clinical translation of this compound.

References

(R)-M3913: Application Notes and Protocols for Inducing Endoplasmic Reticulum (ER) Stress in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress. It functions by targeting the Wolfram syndrome 1 (WFS1) transmembrane glycoprotein, a key regulator of ER homeostasis. The interaction of this compound with WFS1 induces a calcium (Ca2+) shift from the ER lumen to the cytoplasm, which in turn triggers the Unfolded Protein Response (UPR). This makes this compound a valuable tool for studying the intricate signaling pathways of ER stress and for investigating its potential as a therapeutic agent, particularly in oncology. Preclinical studies have demonstrated its ability to induce a maladaptive UPR, leading to potent anti-tumor activity in various cancer models.

These application notes provide detailed protocols for utilizing this compound to induce and analyze ER stress in cell culture models. The methodologies cover the assessment of key ER stress markers, measurement of cytotoxic effects, and analysis of intracellular calcium dynamics.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a quick reference for its potency and activity in inducing ER stress and affecting cell viability.

ParameterValueCell Line/SystemReference
EC50 (CHOP induction) 1.5 µMIn vitroProbechem Biochemicals[1]
IC50 (Cell Viability) 0.35 µMDU4475Probechem Biochemicals[1]
IC50 (Cell Viability) 0.76 µMH929Probechem Biochemicals[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures to analyze its effects, the following diagrams are provided.

M3913_Mechanism_of_Action Mechanism of Action of this compound M3913 This compound WFS1 WFS1 M3913->WFS1 Binds to Ca_release Ca2+ Release WFS1->Ca_release Induces ER Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) (PERK, IRE1α, ATF6) Ca_release->UPR Triggers Cytoplasm Cytoplasm Apoptosis Apoptosis UPR->Apoptosis Leads to (in cancer cells)

Caption: Mechanism of this compound action.

Experimental_Workflow Experimental Workflow for Analyzing this compound Effects start Cell Culture (e.g., DU4475, H929) treatment Treat with this compound (Dose-response and time-course) start->treatment analysis Downstream Analysis treatment->analysis western Western Blot (CHOP, GRP78, p-eIF2α) analysis->western qpcr qRT-PCR (XBP1 splicing, CHOP, GRP78) analysis->qpcr calcium Calcium Imaging (Fluo-4 AM) analysis->calcium viability Cell Viability Assay (MTT) analysis->viability

Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for key experiments to assess the ER stress-inducing effects of this compound.

Protocol 1: Induction of ER Stress with this compound in Cultured Cells

This protocol provides a general guideline for treating cultured cells with this compound to induce ER stress. Optimization of concentration and incubation time is recommended for each cell line.

Materials:

  • This compound (prepare a stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., DU4475, H929, or other cancer cell lines)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A starting point for a dose-response experiment could be a range from 0.1 µM to 10 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1.5 µM) and harvest at different time points (e.g., 6, 12, 24, 48 hours).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, qRT-PCR, or calcium imaging).

Protocol 2: Western Blot Analysis of ER Stress Markers

This protocol details the detection of key ER stress marker proteins, such as CHOP and GRP78, by Western blotting.

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHOP, anti-GRP78, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the this compound-treated and control cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-CHOP, 1:1000; anti-GRP78, 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Protocol 3: qRT-PCR Analysis of XBP1 Splicing

This protocol describes the analysis of the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of the IRE1α branch of the UPR.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound-treated and control cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions with the appropriate primers and qPCR master mix.

    • Use primers that specifically amplify the spliced form of XBP1 (XBP1s) and primers that amplify total XBP1 (both spliced and unspliced forms).

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of spliced XBP1 and total XBP1 using the ΔΔCt method, normalized to the housekeeping gene.

    • The ratio of spliced XBP1 to total XBP1 can be used as a measure of IRE1α activation.

Protocol 4: Measurement of Intracellular Calcium Levels

This protocol outlines the use of the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium concentration following treatment with this compound.

Materials:

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells cultured on glass-bottom dishes or plates

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)

  • Ionomycin (positive control)

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells for imaging.

  • Imaging:

    • Acquire baseline fluorescence images or readings before adding this compound.

    • Add this compound at the desired concentration and immediately start recording the fluorescence intensity over time.

    • As a positive control, at the end of the experiment, add ionomycin to induce a maximal calcium influx.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Quantify the fluorescence change relative to the baseline.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Conclusion

This compound is a potent and specific inducer of ER stress through its interaction with WFS1. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound, from the initial induction of the UPR to downstream consequences such as apoptosis. These methods will be instrumental in further elucidating the role of WFS1 in ER stress signaling and in exploring the therapeutic potential of this compound in diseases characterized by ER stress dysregulation.

References

Measuring (R)-M3913-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is a novel small molecule inhibitor that has demonstrated potent pro-apoptotic activity in various cancer cell lines. Understanding the mechanism by which this compound induces programmed cell death is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for measuring apoptosis induced by this compound.

Recent studies have indicated that M3913 induces apoptosis by triggering endoplasmic reticulum (ER) stress.[1][2] The proposed mechanism involves the engagement of an ER transmembrane protein, leading to a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[2] This disruption of calcium homeostasis initiates the Unfolded Protein Response (UPR), a cellular stress response that, when prolonged or overwhelming, shifts from a pro-survival to a pro-apoptotic signaling cascade.[1] This ultimately leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

This document outlines key experimental approaches to characterize and quantify this compound-induced apoptosis, from early events like ER stress and phosphatidylserine externalization to late-stage events such as caspase activation and DNA fragmentation.

Key Experimental Approaches to Measure this compound-Induced Apoptosis

Several well-established methods can be employed to measure the apoptotic effects of this compound. A multi-parametric approach is recommended to confirm apoptosis and elucidate the underlying mechanism.[3]

Assay TypeParameter MeasuredStage of ApoptosisRecommended Technique(s)
ER Stress Upregulation of ER stress markers (e.g., CHOP, BiP, cleaved ATF6)EarlyWestern Blotting, qRT-PCR
Phosphatidylserine (PS) Externalization Translocation of PS to the outer leaflet of the plasma membraneEarlyAnnexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry
Caspase Activation Activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-9)MidFluorometric/Colorimetric Caspase Activity Assays, Western Blotting for cleaved caspases
Mitochondrial Integrity Disruption of mitochondrial membrane potential (ΔΨm)MidJC-1 Staining, TMRE/TMRM Staining
DNA Fragmentation Cleavage of genomic DNA into oligonucleosomal fragmentsLateTUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Apoptotic Protein Modulation Changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) and cleavage of PARPMid/LateWestern Blotting

Experimental Protocols

Western Blotting for ER Stress and Apoptotic Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the ER stress response and the apoptotic cascade. Treatment with this compound is expected to increase the expression of pro-apoptotic ER stress markers and lead to the cleavage of caspases and their substrates.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, BiP, cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Annexin V/PI Staining for Flow Cytometry

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described above.

  • Cell Harvesting:

    • For suspension cells, gently collect by centrifugation.

    • For adherent cells, detach using a gentle cell scraper or trypsin-free dissociation solution.

  • Staining:

    • Wash cells with cold PBS and then resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell PopulationAnnexin V StainingPI StainingInterpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeThis compound-induced early apoptosis
Late Apoptotic/NecroticPositivePositiveThis compound-induced late apoptosis or necrosis
NecroticNegativePositivePrimary necrosis
Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that cleave a multitude of cellular substrates. Their activity can be measured using a fluorogenic substrate that releases a fluorescent molecule upon cleavage.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound in a 96-well plate.

  • Cell Lysis: After treatment, add a lysis buffer provided with a commercial caspase activity assay kit to each well and incubate according to the manufacturer's instructions.

  • Assay Reaction:

    • Prepare a reaction mixture containing a caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Add the reaction mixture to each well containing the cell lysate.

  • Fluorescence Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity.

TUNEL Assay

Principle: During late-stage apoptosis, endonucleases cleave genomic DNA into fragments. The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH ends with fluorescently labeled dUTPs.

Protocol:

  • Cell Preparation: Prepare cells on slides or in a multi-well plate and treat with this compound.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.

  • Washing and Counterstaining:

    • Wash the cells with PBS.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Visualizations

M3913_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytoplasm M3913 This compound ER_Target ER Transmembrane Protein M3913->ER_Target Engages Ca_release Ca2+ Release ER_Target->Ca_release UPR Unfolded Protein Response (UPR) Ca_release->UPR Triggers Bcl2_family Bcl-2 Family Modulation (Bax/Bak activation) UPR->Bcl2_family Induces MOMP MOMP Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Apoptosis_Measurement_Workflow cluster_Early Early Events cluster_Mid Mid Events cluster_Late Late Events start Cell Treatment with this compound er_stress ER Stress Analysis (Western Blot) start->er_stress annexin_v Annexin V/PI Staining (Flow Cytometry) start->annexin_v caspase_activity Caspase Activity Assay er_stress->caspase_activity annexin_v->caspase_activity western_blot Western Blot (Cleaved Caspases, PARP) caspase_activity->western_blot tunel TUNEL Assay (DNA Fragmentation) western_blot->tunel end Quantification of Apoptosis tunel->end

References

Application Notes and Protocols for (R)-M3913 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of (R)-M3913, a novel modulator of the endoplasmic reticulum (ER) stress response, in xenograft mouse models of cancer. The information compiled herein is based on available preclinical data and is intended to serve as a comprehensive resource for designing and executing in vivo efficacy studies.

This compound is an investigational compound, and these notes are for research purposes only.

Mechanism of Action

This compound is a first-in-class agent that induces a maladaptive unfolded protein response (UPR) by targeting the ER transmembrane protein Wolframin 1 (WFS1).[1] This engagement triggers a shift of calcium ions (Ca2+) from the ER to the cytoplasm, initiating a cascade of ER stress signaling.[1] This sustained ER stress ultimately leads to apoptosis in cancer cells that are sensitive to this pathway. Preclinical studies have demonstrated that this mechanism results in potent anti-tumor activity.[1]

Signaling Pathway of this compound

M3913_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cyto Cytoplasm M3913 This compound WFS1 Wolframin 1 (WFS1) ER Transmembrane Protein M3913->WFS1 Binds to Ca_ER Ca2+ WFS1->Ca_ER Induces efflux of ER Endoplasmic Reticulum (ER) Cytoplasm Cytoplasm Ca_Cyto Ca2+ Ca_ER->Ca_Cyto Moves to UPR Unfolded Protein Response (UPR) Ca_Cyto->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Signaling pathway of this compound.

Quantitative Data Summary

While specific dosage and tumor growth inhibition data from xenograft studies are not yet publicly available in peer-reviewed literature, a recent presentation at the American Association for Cancer Research (AACR) Annual Meeting 2023 provided key insights into the in vivo activity of M3913.[1]

Pharmacokinetic/pharmacodynamic (PK/PD) studies have confirmed a dose- and time-dependent increase in ER stress markers in preclinical cancer models in vivo.[1] As a monotherapy, M3913 has been shown to induce both full and partial tumor regression in xenograft models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1]

Further detailed quantitative data will be updated as it becomes available from publications or public disclosures.

Experimental Protocols

The following protocols are generalized based on standard practices for xenograft mouse model studies and should be adapted based on specific experimental goals and institutional guidelines.

Xenograft Mouse Model Establishment

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma, NSCLC, triple-negative breast cancer cell lines)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice)

  • Matrigel® or other appropriate extracellular matrix

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (27-30 gauge)

  • Cell culture reagents

Protocol:

  • Culture selected cancer cells to 80-90% confluency.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Dosing and Administration

Materials:

  • This compound compound

  • Appropriate vehicle for solubilization (to be determined based on compound characteristics)

  • Oral gavage needles or equipment for intraperitoneal/intravenous injection

  • Animal balance

Protocol:

  • Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Administer this compound via the selected route (e.g., oral gavage, intraperitoneal injection). The administration route and schedule will need to be optimized for the specific model and research question.

  • A typical dosing schedule could range from daily to weekly administration.

  • Include a vehicle control group that receives the same volume of the vehicle without the active compound.

Tumor Growth Monitoring and Efficacy Evaluation

Materials:

  • Calipers

  • Animal balance

Protocol:

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Record the body weight of the mice at each measurement to monitor for toxicity.

  • Calculate tumor volume at each time point.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow for this compound Xenograft Study

Xenograft_Workflow cluster_Preparation Preparation cluster_Inoculation Tumor Inoculation cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture Cancer Cell Culture Inoculation Subcutaneous Injection of Cells into Mice Cell_Culture->Inoculation Compound_Prep This compound Formulation Dosing Dosing with this compound or Vehicle Compound_Prep->Dosing Tumor_Growth Tumor Growth to Palpable Size Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight & Volume Monitoring->Endpoint TGI Calculation of Tumor Growth Inhibition (TGI) Endpoint->TGI

References

Application Notes: Techniques for Assessing WFS1 Expression in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wolframin (WFS1) is an endoplasmic reticulum (ER) transmembrane glycoprotein critical for maintaining ER homeostasis.[1][2] Mutations in the WFS1 gene are the cause of Wolfram syndrome, a rare autosomal recessive neurodegenerative disorder.[2][3] Emerging evidence highlights the significant role of WFS1 in various cancers. Its expression levels have been shown to be altered in several tumor types, suggesting its potential as a prognostic biomarker and a therapeutic target. For instance, in colon adenocarcinoma, higher WFS1 expression is correlated with a poorer overall survival, indicating its potential as a carcinogenic factor.[4] Conversely, other studies suggest a protective role, where WFS1 deficiency can lead to increased ER stress, a condition linked to various pathologies including cancer.[5]

These application notes provide detailed protocols for the most common and effective techniques to assess WFS1 expression at both the messenger RNA (mRNA) and protein levels in tumor samples, intended for researchers, scientists, and drug development professionals.

Key Techniques for WFS1 Expression Analysis

The assessment of WFS1 expression in tumors can be approached at two levels: protein expression and mRNA expression.

  • Protein Expression Analysis:

    • Immunohistochemistry (IHC): Ideal for visualizing WFS1 protein expression within the morphological context of the tumor tissue, allowing for the identification of specific cell types expressing the protein.

    • Western Blotting: Provides a semi-quantitative to quantitative measure of the total WFS1 protein level in a bulk tumor lysate.

  • mRNA Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): A highly sensitive and specific method for quantifying WFS1 mRNA levels from extracted tumor RNA.

    • In Situ Hybridization (ISH): Enables the visualization and localization of WFS1 mRNA transcripts within intact tissue sections, providing spatial context for gene expression.[6]

Data Presentation: WFS1 Expression in Various Cancers

The expression of WFS1 is differentially regulated across various cancer types. The following table summarizes findings on its expression levels and prognostic significance.

Cancer TypeWFS1 Expression StatusMethod of AnalysisPrognostic SignificanceReference
Colon Adenocarcinoma (COAD) Significantly higher in tumor tissues compared to normal colon tissues.TCGA data analysis, Western BlotLower WFS1 expression is associated with a longer overall survival.[4]
Endometrial Cancer (EC) Lower mRNA expression in tumor tissues compared to normal tissues.TCGA, GEO datasets (GSE17025, GSE63678, GSE115810), IHCLower WFS1 expression is associated with shorter overall survival.[7]
Breast Cancer WFS1 mRNA expression is associated with increased tumor-infiltrating lymphocytes (TILs) and better outcomes.In situ hybridization (RNAscope)Higher expression correlates with improved prognosis.[8]

WFS1 Signaling Pathway in Cancer

WFS1 plays a crucial role as a negative regulator of the Endoplasmic Reticulum (ER) stress signaling pathway. It helps mitigate ER stress, thereby preventing cell death. One key mechanism involves its interaction with Activating Transcription Factor 6α (ATF6α), a master regulator of the Unfolded Protein Response (UPR). WFS1 recruits ATF6α to an E3 ubiquitin ligase complex, promoting its degradation and thus suppressing the downstream activation of UPR target genes like BiP and XBP-1.[9] Dysregulation of this pathway due to altered WFS1 expression can impact tumor cell survival and proliferation.

WFS1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus cluster_Proteasome Proteasome WFS1 WFS1 ATF6a_full ATF6α (Full-length) WFS1->ATF6a_full Recruits WFS1->ATF6a_full Suppresses Activation HRD1 HRD1 (E3 Ligase) WFS1->HRD1 ATF6a_cleaved Cleaved ATF6α (nATF6α) ATF6a_full->ATF6a_cleaved Translocates & Cleaved Proteasome Proteasome ATF6a_full->Proteasome Degradation BiP BiP HRD1->ATF6a_full Ubiquitinates ERSE ERSE Promoter ATF6a_cleaved->ERSE Binds to UPR_genes UPR Target Genes (e.g., BiP, XBP-1, CHOP) ERSE->UPR_genes Activates Transcription ER_Stress ER Stress (Unfolded Proteins) ER_Stress->ATF6a_full activates ER_Stress->BiP dissociates from IHC_Workflow start Start: FFPE Tumor Tissue Block sectioning Sectioning (4-5 µm sections) start->sectioning deparaffin Deparaffinization & Rehydration (Xylene, Ethanol series) sectioning->deparaffin retrieval Antigen Retrieval (Heat-Induced, HIER) deparaffin->retrieval blocking Blocking (Peroxidase & Protein Block) retrieval->blocking primary_ab Primary Antibody Incubation (Anti-WFS1 Antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-Polymer Conjugate) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate imaging Imaging & Analysis (Microscopy) dehydrate->imaging Western_Blot_Workflow start Start: Tumor Tissue or Cell Pellet lysis Protein Extraction (RIPA Lysis Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant denature Sample Preparation (SDS-PAGE Sample Buffer & Heat) quant->denature sds_page SDS-PAGE Electrophoresis denature->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-WFS1 Antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated Secondary Ab) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Reagent) secondary_ab->detection imaging Imaging & Densitometry Analysis detection->imaging qRT_PCR_Workflow start Start: Tumor Tissue or Cells rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality & Quantity Check (Spectrophotometry/Fluorometry) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green/TaqMan) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run analysis Data Analysis (ΔΔCt Method) qpcr_run->analysis ISH_Workflow start Start: FFPE Tumor Tissue Section pretreatment Pretreatment (Baking, Deparaffinization, H2O2) start->pretreatment retrieval Target Retrieval (Boiling) pretreatment->retrieval protease Protease Digestion retrieval->protease probe_hyb Probe Hybridization (WFS1 Target Probes) protease->probe_hyb amplification Signal Amplification (Sequential Hybridization of Amplifiers) probe_hyb->amplification detection Detection (Chromogenic or Fluorescent) amplification->detection counterstain Counterstaining & Mounting detection->counterstain imaging Imaging & Analysis counterstain->imaging

References

Application Notes and Protocols for (R)-M3913 in Combination with Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M3913 is an investigational, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress pathway. It acts as an inducer of the Unfolded Protein Response (UPR) by targeting the WFS1 transmembrane glycoprotein.[1] Mechanistically, this compound engages an ER transmembrane protein, leading to a calcium shift from the ER to the cytoplasm, which in turn triggers the UPR and subsequent antitumor activity in preclinical models.[2][3] Preclinical studies have demonstrated its potential as a monotherapy in various cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[2][4] Furthermore, in vitro screening has suggested a potential for synergistic or additive effects when combined with standard-of-care chemotherapy agents.[2][4]

These application notes provide a framework for researchers to investigate the combination of this compound with standard chemotherapy agents. The protocols outlined below are generalized methodologies for key experiments to assess the efficacy and mechanism of action of this combination therapy.

Data Presentation

Disclaimer: The following tables are illustrative examples. Specific quantitative data for this compound in combination with chemotherapy agents is not yet publicly available. Researchers should replace the placeholder data with their experimental results.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Standard Chemotherapy Agents

Cell LineThis compound IC50 (µM)Chemotherapy AgentChemo Agent IC50 (µM)Combination IC50 this compound (µM)Combination IC50 Chemo Agent (µM)Combination Index (CI)*
NSCLC (A549) Data not availableCisplatinData not availableData not availableData not availableData not available
Data not availablePaclitaxelData not availableData not availableData not availableData not available
TNBC (MDA-MB-231) Data not availableDoxorubicinData not availableData not availableData not availableData not available
Data not availablePaclitaxelData not availableData not availableData not availableData not available
Multiple Myeloma (RPMI 8226) Data not availableBortezomibData not availableData not availableData not availableData not available

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Chemotherapy Combination in Xenograft Models

Xenograft ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
NSCLC (A549) Vehicle Control-0Data not available
This compoundDose TBDData not availableData not available
PaclitaxelDose TBDData not availableData not available
This compound + PaclitaxelDose TBDData not availableData not available
TNBC (MDA-MB-231) Vehicle Control-0Data not available
This compoundDose TBDData not availableData not available
DoxorubicinDose TBDData not availableData not available
This compound + DoxorubicinDose TBDData not availableData not available

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with a standard chemotherapy agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin; stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include vehicle-only controls.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment condition. The Combination Index (CI) can be calculated using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound in combination with chemotherapy.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for ER Stress Markers

This protocol is for detecting the expression of key UPR proteins to confirm the mechanism of action of the combination treatment.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-IRE1α, anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulation for in vivo administration

  • Chemotherapy agent formulation for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination of this compound and chemotherapy).

  • Administer the treatments according to a predetermined schedule and route of administration.

  • Measure tumor volume with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ER stress markers).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen (Unfolded Proteins) PERK PERK ER_Lumen->PERK IRE1a IRE1α ER_Lumen->IRE1a ATF6 ATF6 ER_Lumen->ATF6 WFS1 WFS1 Ca_Store Ca2+ Store WFS1->Ca_Store regulates Ca_Cytoplasm Cytoplasmic Ca2+ Ca_Store->Ca_Cytoplasm efflux p_PERK p-PERK PERK->p_PERK autophosphorylation p_IRE1a p-IRE1α IRE1a->p_IRE1a autophosphorylation ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved Ca_Cytoplasm->ER_Lumen depletion leads to protein misfolding p_eIF2a p-eIF2α p_PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 preferential translation Translation_Attenuation Translation Attenuation p_eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP induces XBP1s XBP1s p_IRE1a->XBP1s splices XBP1 mRNA UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s->UPR_Genes activates ATF6_cleaved->UPR_Genes activates Apoptosis Apoptosis CHOP->Apoptosis promotes M3913 This compound M3913->WFS1 targets M3913->Apoptosis potentiates Chemotherapy Standard Chemotherapy Chemotherapy->ER_Lumen induces proteotoxic stress Chemotherapy->Apoptosis induces

Caption: this compound and Chemotherapy Induced UPR Signaling Pathway.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start cell_culture 1. Cell Culture (e.g., A549, MDA-MB-231) start->cell_culture end End treatment 2. Treatment - this compound - Chemotherapy - Combination cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT/MTS) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Annexin V) treatment->apoptosis_assay western_blot 3c. Western Blot (UPR Markers) treatment->western_blot ic50_ci 4a. Determine IC50 & Combination Index viability_assay->ic50_ci apoptosis_quant 4b. Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp 4c. Analyze Protein Expression western_blot->protein_exp xenograft_model 5. Xenograft Model Establishment ic50_ci->xenograft_model apoptosis_quant->xenograft_model protein_exp->xenograft_model treatment_groups 6. Treatment Administration xenograft_model->treatment_groups monitoring 7. Monitor Tumor Growth & Body Weight treatment_groups->monitoring analysis 8. Endpoint Analysis (Tumor Weight, IHC) monitoring->analysis analysis->end

Caption: Experimental Workflow for Evaluating this compound Combination Therapy.

References

Application Notes and Protocols for (R)-M3913 in Non-Small-Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

These application notes provide a summary of the available information and generalized experimental protocols for the investigation of M3913, a novel anti-cancer agent, in non-small-cell lung cancer (NSCLC) research. Preclinical data suggests that M3913 induces endoplasmic reticulum (ER) stress signaling, leading to sustained tumor control in NSCLC models.[1] While the specific stereoisomer (R)-M3913 is specified, currently available public information primarily refers to M3913. Researchers should consider that the biological activity may reside in one enantiomer. These notes are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

M3913 is reported to induce transient calcium efflux from the endoplasmic reticulum, which in turn triggers ER stress signaling through the protein Wolframin 1 (WFS1).[1] This mechanism suggests a potential therapeutic window, as WFS1 is expressed in many human cancers.[1] This unique mode of action distinguishes it from many targeted therapies focused on kinase inhibition.

Signaling Pathway

M3913_Signaling_Pathway Proposed Signaling Pathway of M3913 in NSCLC M3913 M3913 ER Endoplasmic Reticulum (ER) M3913->ER Induces Ca_efflux Ca2+ Efflux ER->Ca_efflux WFS1 Wolframin 1 (WFS1) Ca_efflux->WFS1 Triggers ER_Stress ER Stress Signaling WFS1->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Proposed mechanism of M3913 inducing ER stress.

Preclinical Data

In vitro and in vivo studies on NSCLC models have demonstrated that M3913 can mediate long-lasting tumor control as a single agent.[1] Furthermore, in vitro evidence suggests potential for synergistic effects when combined with various chemotherapy agents, signaling pathway inhibitors, and immunotherapeutic agents.[1]

Quantitative Data Summary

Specific quantitative data for this compound is not publicly available. The following table provides a template for researchers to populate with their own experimental data.

Cell LineAssay TypeThis compound IC50 (µM)Combination AgentCombination Effect
NCI-H460Cell ViabilityData not availableCisplatinData not available
A549Cell ViabilityData not availablePembrolizumabData not available
PC-9Cell ViabilityData not availableOsimertinibData not available
NCI-H1975Cell ViabilityData not availableErlotinibData not available

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in NSCLC research.

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, NCI-H460, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-8,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound and vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of ER Stress Markers

This protocol is to confirm the induction of ER stress signaling by this compound.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP, and WFS1)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture NSCLC cells and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

Protocol 3: In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • NSCLC cells (e.g., A549, NCI-H460)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject NSCLC cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., histology, western blot).

Experimental Workflow Visualization

Experimental_Workflow General Workflow for this compound Evaluation in NSCLC cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_lines Select NSCLC Cell Lines viability_assay Cell Viability Assay (IC50) cell_lines->viability_assay mechanism_studies Mechanism of Action Studies viability_assay->mechanism_studies combination_studies Combination Studies viability_assay->combination_studies xenograft_model Establish Xenograft Model viability_assay->xenograft_model Promising Results western_blot Western Blot (ER Stress) mechanism_studies->western_blot efficacy_study Single Agent Efficacy xenograft_model->efficacy_study combo_efficacy Combination Therapy Efficacy efficacy_study->combo_efficacy pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies efficacy_study->pk_pd_studies

Caption: A general workflow for preclinical evaluation.

References

Troubleshooting & Optimization

(R)-M3913 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the solubility and stability of the investigational compound (R)-M3913 in common cell culture media. As specific experimental data for this compound is not publicly available, this resource offers generalized experimental protocols, troubleshooting advice, and frequently asked questions based on standard laboratory procedures for small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For many hydrophobic small molecules, 100% DMSO is the recommended primary solvent for creating high-concentration stock solutions.[1] It is crucial to prepare a fresh dilution and centrifuge the vial to pellet any powder before use.[1]

Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?

A2: The tolerance to DMSO can vary significantly between cell lines.[1] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1] It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules.[1] Here are several steps you can take:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Optimize DMSO concentration: A slightly higher concentration of DMSO (up to 0.5%) might be necessary to maintain solubility, but always include a vehicle control.[1]

  • Adjust pH: The solubility of ionizable compounds can be highly pH-dependent.[1]

  • Use a different solvent system: Consider a co-solvent system or a formulation with excipients.[1]

Q4: How should I store my this compound stock solutions?

A4: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor. For solid powder form, store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.[1] Stock solutions in DMSO should be aliquoted into tightly sealed vials and stored at -20°C or below to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Cell Culture Medium
  • Possible Causes:

    • The compound may be inherently unstable in aqueous solutions at 37°C.[2]

    • Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[2]

    • The pH of the media may affect stability.[2]

  • Suggested Solutions:

    • Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2]

    • Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2]

    • Analyze stability in different types of cell culture media to identify any specific reactive components.[2]

Issue 2: High Variability in Stability Measurements
  • Possible Causes:

    • Inconsistent sample handling and processing.[2]

    • Issues with the analytical method, such as HPLC-MS.[2]

    • Incomplete solubilization of the compound in the stock solution or media.[2]

  • Suggested Solutions:

    • Ensure precise and consistent timing for sample collection and processing.[2]

    • Validate the analytical method for linearity, precision, and accuracy.[2]

    • Confirm the complete dissolution of the compound in the stock solvent and its solubility in the cell culture medium at the tested concentration.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Cell Culture Media

This protocol provides a general method to assess the kinetic solubility of this compound.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired cell culture medium in a 96-well plate.[1]

  • Incubation and Observation: Incubate the plate at 37°C for a set period (e.g., 2 hours) and visually inspect for precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at 600 nm to quantify precipitation.[1]

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility.[1]

Protocol 2: Stability Assessment in Cell Culture Media using HPLC-MS

This protocol outlines a general procedure for determining the stability of this compound in cell culture media.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.[2]

    • Prepare the cell culture medium with and without 10% Fetal Bovine Serum (FBS).[2]

  • Prepare the working solution: Dilute the stock solution in the respective media to a final concentration (e.g., 10 µM).[2]

  • Experimental Procedure:

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.[2]

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2]

  • Sample Analysis: Analyze the concentration of this compound in the collected aliquots using a validated HPLC-MS method.

  • Data Analysis: The percentage of this compound remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0.[2]

Data Presentation

Table 1: Hypothetical Kinetic Solubility of this compound in Different Cell Culture Media

Cell Culture MediumKinetic Solubility (µM)
DMEM50
RPMI-164045
MEM55

Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with and without 10% FBS at 37°C

Time (hours)% Remaining (without FBS)% Remaining (with 10% FBS)
0100100
29598
88092
246085
484075

Visualizations

experimental_workflow Solubility & Stability Workflow cluster_prep Preparation cluster_solubility Kinetic Solubility cluster_stability Stability Assessment prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute prep_working Prepare Working Solution in Media (+/- FBS) prep_stock->prep_working add_to_media Dilute into Cell Culture Media serial_dilute->add_to_media incubate_observe Incubate & Observe for Precipitation add_to_media->incubate_observe incubate_stability Incubate at 37°C prep_working->incubate_stability collect_samples Collect Samples at Time Points incubate_stability->collect_samples analyze_hplc Analyze by HPLC-MS collect_samples->analyze_hplc

Caption: Workflow for assessing solubility and stability.

signaling_pathway Hypothesized this compound Signaling Pathway M3913 This compound ER Endoplasmic Reticulum (ER) M3913->ER Induces Ca_efflux Ca2+ Efflux ER->Ca_efflux Wolframin1 Wolframin 1 Ca_efflux->Wolframin1 Activates ER_Stress ER Stress Signaling Wolframin1->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Hypothesized this compound signaling cascade.

References

Technical Support Center: Investigating Off-Target Effects of LSD1 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the off-target effects of (R)-M3913 in preclinical models is limited. This technical support center provides guidance based on the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors. The methodologies and potential off-target liabilities discussed are intended to serve as a general framework for researchers working with novel LSD1 inhibitors like this compound.

This guide is designed for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a question-and-answer format to address common challenges encountered during preclinical evaluation of LSD1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a critical concern when working with LSD1 inhibitors?

A1: Off-target effects occur when a small molecule inhibitor, such as an LSD1 inhibitor, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the inhibition of LSD1.[1]

  • Poor Clinical Translatability: Efficacy observed in preclinical models may not translate to clinical success if it stems from off-target effects. Furthermore, these off-targets can cause unforeseen toxicity in human trials.

Q2: What are some potential off-target liabilities observed with other LSD1 inhibitors in preclinical studies?

A2: While specific data for this compound is not available, studies on other LSD1 inhibitors have revealed several off-target concerns. Irreversible inhibitors, for example, may show significant affinities for neurotransmitters, metabolizing enzymes, receptors, and transporters.[2] One selective LSD1 inhibitor, NCL1, was shown to cause testicular toxicity in mice, characterized by increased abnormal seminiferous tubules and reduced serum testosterone levels.[3] Other inhibitors have been associated with hematological toxicities like thrombocytopenia, although some newer compounds like GSK2879552 were developed to avoid this.[2][4]

Q3: How can I experimentally determine if an observed phenotype is a result of an off-target effect of my LSD1 inhibitor?

A3: A multi-step, evidence-based approach is recommended. This involves a discovery phase to identify potential off-targets and a validation phase to confirm them.[5] Key strategies include:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of LSD1.[1] If the experimental phenotype persists after LSD1 has been removed, it is likely caused by an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This technique confirms that the inhibitor is engaging with LSD1 inside intact cells by measuring changes in the protein's thermal stability upon compound binding.[1]

  • Broad-Panel Screening: Screen the compound against a large panel of kinases and other enzymes to identify unintended molecular targets.[1][6]

  • Computational Prediction: Use computational models to predict potential off-target interactions based on the chemical structure of the inhibitor.[7][8]

Data on Potential Off-Target Effects of LSD1 Inhibitors

The following table summarizes off-target effects and toxicities reported for various LSD1 inhibitors in preclinical models. This data can help researchers anticipate potential liabilities when working with new compounds of this class.

Compound Class/Name Observed Off-Target Effect / Toxicity Preclinical Model Reference
Irreversible Inhibitors (General)Potential for significant affinities with neurotransmitters, metabolizing enzymes, receptors, and transporters.General observation for the class.[2]
NCL1Testicular toxicity, including abnormal seminiferous tubules, cellular detachment, and reduced total serum testosterone.C57BL/6J mice[3]
HCI-2509Some studies suggest potential for unidentified off-targets, as a decrease in cell viability was seen even in LSD1 knockout cells.Cell culture models[9]
General LSD1 InhibitorsPotential for hematologic toxicities (e.g., thrombocytopenia).General observation; some newer compounds are designed to avoid this.[2][4]

Troubleshooting Guide

This guide addresses common experimental issues that may be linked to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action / Investigation
Unexpectedly high cytotoxicity across multiple cell lines. The compound inhibits one or more essential off-target proteins, such as critical kinases, leading to widespread cell death.[1]1. Perform a broad-panel kinase screen to identify potent off-target kinase inhibition.[6]2. Compare the compound's IC50 for cytotoxicity with its IC50 for LSD1 inhibition. A small window may suggest off-target toxicity.
The observed phenotype (e.g., cell cycle arrest) does not correlate with the level of on-target LSD1 inhibition. The phenotype is driven by an off-target effect that is more potent than or independent of LSD1 inhibition.1. Validate that the phenotype is LSD1-dependent using siRNA or CRISPR-Cas9 to knock down LSD1.[1]2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the concentrations that produce the phenotype.[1]
In vivo toxicity (e.g., weight loss, organ damage) at doses expected to be well-tolerated. The compound has off-target effects in a specific organ system that were not predicted by in vitro models.[3]1. Conduct thorough histopathological analysis of all major organs from the in vivo study.2. Review literature for known toxicities of structurally similar compounds.[7][8]
Discrepancy between in vitro potency and in vivo efficacy. The in vivo efficacy is driven by an off-target effect that is only apparent in a whole organism context, or the compound has poor pharmacokinetic properties that limit on-target engagement.1. Measure on-target engagement in tumor/tissue samples from the in vivo study (e.g., by measuring histone methylation marks).2. Evaluate the compound's off-target profile in a relevant in vivo model.

Experimental Protocols

1. Protocol: Broad-Panel Kinase Screening

Objective: To identify potential off-target kinase interactions of an LSD1 inhibitor.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination if required, or select a single high concentration (e.g., 1-10 µM) for initial screening.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases from the panel, their specific peptide substrates, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add a detection reagent that measures the remaining ATP (luminescence-based) or the phosphorylated substrate (fluorescence-based).

  • Data Analysis: Read the signal using a compatible plate reader. Calculate the percent inhibition for each kinase relative to the vehicle control. For any significant "hits," perform follow-up dose-response experiments to determine the IC50 value.

2. Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of the LSD1 inhibitor to its target (LSD1) in an intact cell environment.[1]

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating Step: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes). This will denature and aggregate unstable proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated samples at high speed to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of soluble LSD1 remaining in the supernatant at each temperature using Western Blot or another protein detection method.

  • Data Interpretation: A successful inhibitor will bind to and stabilize LSD1, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.

Visualizations

Off_Target_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (Off-Target) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene (e.g., Proliferation) TF->Gene Activation LSD1_Inhibitor This compound LSD1_Inhibitor->Kinase1 Inhibition

Caption: Potential off-target inhibition of a kinase signaling pathway.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase InSilico In Silico Prediction (Structure-based) Cellular Cell-Based Assays (CETSA, Cytotoxicity) InSilico->Cellular Prioritize Hits Biochemical Broad-Panel Screening (e.g., Kinase Panel) Biochemical->Cellular Confirm Hits Genetic Genetic Validation (siRNA, CRISPR) Cellular->Genetic InVivo In Vivo Models (Toxicity & Efficacy) Genetic->InVivo Confirm On-Target Dependence Result Characterized Off-Target Profile InVivo->Result Final Assessment of Safety & Efficacy Phenotype Unexpected Phenotype or Toxicity Observed Phenotype->InSilico Phenotype->Biochemical

Caption: Experimental workflow for identifying and validating off-target effects.

Logical_Relationship cluster_ontarget On-Target Effects cluster_offtarget Off-Target Effects Compound This compound LSD1 LSD1 Inhibition Compound->LSD1 Kinase Kinase Inhibition Compound->Kinase Other Other Protein Modulation Compound->Other H3K4 Increased H3K4me2 LSD1->H3K4 GeneOn On-Target Gene Expression H3K4->GeneOn Phenotype Observed Phenotype (e.g., Reduced Cell Viability) GeneOn->Phenotype Contributes to GeneOff Off-Target Gene Expression Kinase->GeneOff Other->GeneOff GeneOff->Phenotype Contributes to (Confounding)

Caption: Logical relationship between on-target and potential off-target effects.

References

Technical Support Center: (R)-M3e913 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: (R)-M3913 is a hypothetical compound developed for illustrative purposes within this technical support center. The information provided is based on established principles of in vivo drug delivery for small molecule inhibitors targeting the MAPK/ERK pathway and does not pertain to any existing therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade.[1][2] By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2.[1][3] This downstream inhibition blocks signals that promote cell proliferation, survival, and angiogenesis, making it a candidate for investigation in tumors with mutations in the RAS/RAF/MEK pathway.[2][3]

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

The primary challenge is its low aqueous solubility, which can lead to poor absorption and low bioavailability.[4][5][6] This makes consistent and effective delivery to the tumor site difficult. Additionally, like many kinase inhibitors, off-target effects and potential for rapid metabolism need to be carefully monitored.

Q3: What are the recommended storage conditions for this compound?

This compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]

Q4: Which animal models are most appropriate for efficacy studies?

Patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models using cancer cell lines with known BRAF or KRAS mutations are highly recommended.[8][9] These models are more likely to be dependent on the MAPK/ERK pathway for growth and survival. Immunodeficient mouse strains such as NOD-scid gamma (NSG) are often used to ensure successful engraftment of human tumors.[10][11]

Troubleshooting In Vivo Delivery

Issue 1: Low or Inconsistent Tumor Growth Inhibition
Possible Cause Troubleshooting Step Rationale
Poor Bioavailability Optimize Formulation: Test different vehicle formulations to improve solubility. Common strategies include using co-solvents, surfactants, or complexation agents like cyclodextrins.[4][12] Refer to Table 1 for a comparison of common preclinical formulations.Poorly soluble compounds often have low absorption, leading to suboptimal plasma concentrations and reduced efficacy.[5][6]
Rapid Metabolism/Clearance Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the compound's half-life (t½), peak concentration (Cmax), and overall exposure (AUC).Understanding the PK profile is crucial. If the compound is cleared too quickly, the dosing schedule may need to be adjusted (e.g., more frequent administration) to maintain therapeutic levels.
Inadequate Dosing Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose that balances efficacy and toxicity.The initial dose may be too low to achieve the necessary target engagement in the tumor tissue.
Protocol Variability Standardize Procedures: Ensure consistent animal handling, injection technique (e.g., intraperitoneal vs. oral gavage), and formulation preparation for every experiment.Inconsistencies in experimental procedures are a common source of variable results in in vivo studies.[10]
Issue 2: Observed Animal Toxicity (e.g., Weight Loss, Lethargy)
Possible Cause Troubleshooting Step Rationale
Vehicle Toxicity Vehicle-Only Control Group: Always include a control group that receives only the vehicle on the same schedule as the treated group.Some formulation components, especially at high concentrations, can cause toxicity independent of the drug. This control is essential to distinguish between vehicle and compound effects.
On-Target Toxicity Dose Reduction: If toxicity is observed at an effective dose, consider reducing the dose or changing the dosing schedule (e.g., intermittent vs. continuous).The MAPK/ERK pathway is also present in healthy tissues. High levels of inhibition can lead to on-target toxicities.[1]
Off-Target Effects In Vitro Profiling: If not already done, perform a broad kinase screen to identify potential off-target interactions of this compound.The compound may be inhibiting other essential kinases, leading to unexpected toxicities.

Data Presentation

Table 1: Comparison of Preclinical Formulations for this compound

Formulation VehicleMaximum Solubility (mg/mL)Stability (4°C, 24h)Notes
10% DMSO / 90% Saline1.0Prone to precipitationSuitable for very low doses; must be prepared fresh daily.
5% NMP / 15% Solutol HS 15 / 80% Water5.0StableGood for intermediate doses; Solutol can sometimes cause hypersensitivity.
40% PEG400 / 10% Ethanol / 50% Saline10.0StableA common choice for poorly soluble compounds, suitable for higher doses.[6]
20% Hydroxypropyl-β-Cyclodextrin in Saline12.0Very StableExcellent for increasing solubility, though can be more viscous.[12]

Table 2: Example Dose-Response and Toxicity Profile in a KRAS-Mutant Xenograft Model

Dose (mg/kg, daily)Tumor Growth Inhibition (%)Average Body Weight Change (%)Observed Adverse Events
Vehicle Control0+2.5None
1035+1.0None
2568-3.0Mild, transient lethargy post-dosing
5085-9.5Significant lethargy, ruffled fur

Experimental Protocols

Protocol 1: Preparation of this compound in 40% PEG400 Formulation
  • Calculate Required Amounts: Determine the total volume of dosing solution needed for the study. Calculate the required mass of this compound and volumes of PEG400, Ethanol (200 proof), and sterile saline.

  • Dissolve this compound: In a sterile tube, add the calculated volume of Ethanol to the pre-weighed this compound powder. Vortex until fully dissolved.

  • Add Co-solvent: Add the calculated volume of PEG400 to the solution. Vortex thoroughly until the solution is clear and homogenous.

  • Add Saline: Slowly add the sterile saline while vortexing to prevent precipitation.

  • Final Check: Ensure the final solution is clear with no visible particulates. This formulation can typically be stored at 4°C for short periods but should ideally be prepared fresh.

Protocol 2: General Murine Xenograft Efficacy Study
  • Cell Culture: Culture the selected cancer cell line (e.g., with a KRAS G12C mutation) under standard conditions.

  • Implantation: When cells reach 80-90% confluency, harvest and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (typically 1-5 million cells) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status daily.

  • Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint size or for a set duration. Euthanize animals and collect tumors for downstream analysis (e.g., pharmacodynamics).

Visualizations

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation M3913 This compound M3913->MEK

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

G cluster_workflow In Vivo Efficacy Study Workflow start Start: Animal Acclimation implant Tumor Cell Implantation start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize dosing Initiate Dosing: This compound vs. Vehicle randomize->dosing measurements Regularly Measure Tumor Volume & Body Weight dosing->measurements endpoint Endpoint Criteria Met measurements->endpoint analysis Euthanasia, Tissue Collection & Analysis endpoint->analysis

Caption: Standard workflow for a preclinical in vivo efficacy study.

G cluster_troubleshooting Troubleshooting Logic: Poor Efficacy start Poor In Vivo Efficacy Observed check_formulation Is the compound fully dissolved in the vehicle? start->check_formulation check_pk Is the plasma exposure (AUC) adequate? check_formulation->check_pk Yes outcome_formulation Action: Optimize formulation (See Table 1) check_formulation->outcome_formulation No check_dose Is the dose high enough? check_pk->check_dose Yes outcome_pk Action: Increase dosing frequency check_pk->outcome_pk No outcome_dose Action: Increase dose (if tolerated) check_dose->outcome_dose No outcome_target Possible Issue: Target is not a primary driver in this model check_dose->outcome_target Yes

Caption: Decision tree for troubleshooting poor in vivo efficacy results.

References

Potential toxicity of (R)-M3913 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-M3913. The information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel anti-cancer agent that induces a maladaptive unfolded protein response (UPR) by targeting the endoplasmic reticulum (ER) transmembrane protein Wolframin 1 (WFS1).[1] This engagement leads to a shift of calcium ions (Ca2+) from the ER to the cytoplasm, triggering significant ER stress and subsequent antitumor activity.[1] Preclinical studies have demonstrated that genetic removal of WFS1 abrogates the ER stress response induced by M3913, confirming its on-target activity.[1]

Q2: Is this compound expected to be toxic to normal, non-cancerous cells?

Yes, there is a potential for toxicity in normal cells that express Wolframin 1 (WFS1). Investigational New Drug (IND)-enabling toxicology studies in rats and minipigs have identified specific target organs for M3913-related toxicity that align with the expression of WFS1 in human tissues.[1] Since WFS1 is expressed in a variety of normal human tissues, on-target toxicity in these tissues is a potential concern.

Q3: In which normal tissues is Wolframin 1 (WFS1) expressed?

Wolframin 1 (WFS1) is widely expressed in many normal human tissues. This includes, but is not limited to, the pancreas, brain, heart, bones, muscles, lungs, liver, and kidneys.[2] A summary of its expression in various tissues is provided in the table below.

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity observed in in vitro normal cell line controls.

  • Possible Cause: The normal cell line used for your experiments may express significant levels of Wolframin 1 (WFS1), the target of this compound.

  • Troubleshooting Steps:

    • Verify WFS1 Expression: Confirm the expression level of WFS1 in your normal cell line using techniques such as quantitative reverse transcription PCR (qRT-PCR) or Western blotting.

    • Select a Low-Expressing Control: If possible, choose a normal cell line with low or no detectable WFS1 expression as a negative control to differentiate between on-target and off-target toxicity.

    • Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line and the normal cell line. A therapeutic window can be established by comparing these values.

Issue 2: Difficulty in interpreting the mechanism of cell death in treated normal cells.

  • Possible Cause: Cell death induced by this compound is linked to severe endoplasmic reticulum (ER) stress.

  • Troubleshooting Steps:

    • Assess ER Stress Markers: Measure the upregulation of key ER stress markers such as activating transcription factor 4 (ATF4), C/EBP homologous protein (CHOP), and the splicing of X-box binding protein 1 (XBP1) mRNA via Western blotting and qRT-PCR.

    • Monitor Calcium Flux: Utilize fluorescent calcium indicators to monitor the release of calcium from the ER into the cytoplasm upon treatment with this compound.

    • Apoptosis Assays: Perform assays to detect markers of apoptosis, such as cleaved caspase-3 and PARP, to confirm that ER stress is leading to programmed cell death.

Data Presentation

Table 1: Expression of Wolframin 1 (WFS1) in Normal Human Tissues

TissueExpression Level
PancreasHigh
BrainHigh
HeartHigh
MuscleHigh
LiverModerate
LungsDetected
KidneysDetected
SpleenLow

Source: Adapted from public database information and research articles.[3][4]

Experimental Protocols

Protocol 1: Assessment of ER Stress Induction by this compound

  • Cell Culture: Plate both cancer and normal cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for ER stress (e.g., thapsigargin or tunicamycin).

  • RNA Isolation and qRT-PCR:

    • Isolate total RNA from the cells using a standard RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for ER stress markers (e.g., ATF4, CHOP, spliced XBP1) and a housekeeping gene for normalization (e.g., GAPDH).

  • Protein Lysate Preparation and Western Blotting:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ER stress markers (e.g., ATF4, CHOP, BiP/GRP78) and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

M3913_Signaling_Pathway cluster_ER cluster_Cyto M3913 This compound WFS1 Wolframin 1 (WFS1) (ER Transmembrane Protein) M3913->WFS1 Binds to Ca_Cyto Ca2+ WFS1->Ca_Cyto Induces Ca2+ Efflux ER Endoplasmic Reticulum (ER) Cytoplasm Cytoplasm Ca_ER Ca2+ UPR Unfolded Protein Response (UPR) Activation Ca_Cyto->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Toxicity_Workflow start Start: Assess Potential Toxicity cell_lines Select Cancer and Normal Cell Lines start->cell_lines wfs1_exp Characterize WFS1 Expression (qPCR/WB) cell_lines->wfs1_exp dose_response Perform Dose-Response (IC50 Determination) wfs1_exp->dose_response mechanism Mechanistic Studies: - ER Stress Markers - Calcium Flux - Apoptosis Assays dose_response->mechanism data_analysis Analyze Data and Determine Therapeutic Window mechanism->data_analysis end Conclusion on In Vitro Toxicity data_analysis->end

Caption: Experimental workflow for assessing this compound toxicity.

WFS1_Toxicity_Logic WFS1_High High WFS1 Expression in Normal Cells Potential_Toxicity Potential for On-Target Toxicity with this compound WFS1_High->Potential_Toxicity Leads to WFS1_Low Low/No WFS1 Expression in Normal Cells Reduced_Toxicity Lower Potential for On-Target Toxicity WFS1_Low->Reduced_Toxicity Leads to

References

Technical Support Center: (R)-M3913 Therapeutic Index Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the novel endoplasmic reticulum (ER) stress modulator, (R)-M3913. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ER stress modulator. It induces a calcium (Ca2+) shift from the ER to the cytoplasm by engaging Wolframin 1 (WFS1), an ER transmembrane protein.[1] This disruption in calcium homeostasis triggers the unfolded protein response (UPR), leading to significant antitumor activity in sensitive preclinical models.[1]

Q2: In which cancer models has this compound shown preclinical efficacy?

A2: As a monotherapy, this compound has demonstrated the ability to induce full and partial tumor regression in preclinical models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1][2]

Q3: What is the therapeutic index and why is it important for this compound?

A3: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. For a potent molecule like this compound, which induces a cellular stress response, understanding and improving the therapeutic index is crucial to maximize its antitumor efficacy while minimizing potential off-target or systemic toxicity.

Q4: What are the known target organs for this compound toxicity in preclinical studies?

A4: IND-enabling toxicology studies in rats and minipigs have identified specific target organs for M3913, which align with the expression of its target, Wolframin 1, in human tissues.[1] Researchers should consult the specific toxicology reports for detailed information on these organs.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous cell lines during in vitro screening.

Possible Cause 1: Off-target effects at high concentrations.

  • Troubleshooting:

    • Perform a dose-response curve with a wide range of this compound concentrations on both cancerous and non-cancerous cell lines to determine the IC50 (half-maximal inhibitory concentration) for each.

    • Aim to use concentrations for your experiments that are selectively cytotoxic to cancer cells while having minimal effect on non-cancerous cells.

Possible Cause 2: High expression of Wolframin 1 in non-cancerous cell lines.

  • Troubleshooting:

    • Quantify the expression level of Wolframin 1 (WFS1) mRNA and protein in your panel of cell lines using qRT-PCR and Western blotting, respectively.

    • Correlate WFS1 expression levels with sensitivity to this compound to understand if cytotoxicity is target-dependent.

Issue 2: Inconsistent induction of ER stress markers upon this compound treatment.

Possible Cause 1: Suboptimal experimental conditions.

  • Troubleshooting:

    • Ensure consistent cell density and passage number for all experiments.

    • Optimize the treatment duration and concentration of this compound. A time-course and dose-response experiment is recommended to identify the optimal window for observing ER stress marker upregulation.

Possible Cause 2: Issues with antibody performance in Western blotting.

  • Troubleshooting:

    • Include positive controls for ER stress induction, such as tunicamycin or thapsigargin, to validate your experimental setup and antibody performance.

    • Use antibodies previously validated for detecting key UPR markers like GRP78/BiP, CHOP, and phosphorylated eIF2α.

Issue 3: Difficulty in translating in vitro efficacy to in vivo models.

Possible Cause 1: Poor pharmacokinetic properties of this compound.

  • Troubleshooting:

    • Conduct pharmacokinetic (PK) studies in the selected animal model to determine the bioavailability, half-life, and clearance of this compound.

    • Correlate PK data with pharmacodynamic (PD) markers of ER stress in tumor tissue to ensure adequate target engagement at the administered doses.

Possible Cause 2: Suboptimal dosing regimen.

  • Troubleshooting:

    • Perform dose-range finding studies in vivo to establish the maximum tolerated dose (MTD).

    • Evaluate different dosing schedules (e.g., daily, intermittent) to optimize the therapeutic window, based on PK/PD modeling.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Cell Line This compound IC50 (nM)
MCF-761.44
HeLa60.04
HT-29120.2
MDA-MB-231305.4
(Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.)[3]
Protocol 2: Western Blot Analysis of ER Stress Markers

Objective: To qualitatively and quantitatively assess the induction of the Unfolded Protein Response (UPR) by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include positive (e.g., tunicamycin) and negative (vehicle) controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key UPR markers (e.g., GRP78/BiP, CHOP, p-eIF2α, total eIF2α).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Intracellular Calcium Flux Assay

Objective: To measure the this compound-induced release of calcium from the ER.

Methodology:

  • Cell Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.

  • Compound Addition: Add this compound and monitor the change in fluorescence intensity over time. Include a positive control (e.g., ionomycin) and a vehicle control.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. Quantify parameters such as peak amplitude and area under the curve.

Strategies to Improve the Therapeutic Index

Improving the therapeutic index of this compound involves strategies to either enhance its efficacy in tumor cells or decrease its toxicity in normal tissues.

Combination Therapies

In vitro studies suggest a strong potential for combining this compound with various therapeutic agents to enhance its antitumor effect.[2]

Combination Strategy Rationale Potential Agents
Chemotherapy Enhance DNA damage and apoptotic signaling.Doxorubicin, Paclitaxel
Signaling Pathway Inhibitors Target compensatory survival pathways activated by ER stress.PI3K/mTOR inhibitors, MEK inhibitors
Immunotherapeutic Agents Enhance immunogenic cell death and anti-tumor immune responses.Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1)
Targeted Drug Delivery

Developing delivery systems that specifically target this compound to tumor tissues can significantly reduce systemic toxicity.

Delivery System Mechanism
Antibody-Drug Conjugates (ADCs) Conjugate this compound to an antibody that targets a tumor-specific antigen.
Liposomal Formulations Encapsulate this compound in liposomes that can preferentially accumulate in tumors through the enhanced permeability and retention (EPR) effect.
Nanoparticle-based Carriers Utilize nanoparticles to improve the solubility, stability, and tumor-targeting of this compound.

Visualizations

M3913_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm WFS1 Wolframin 1 (WFS1) Ca_Cyto Ca2+ WFS1->Ca_Cyto Induces Ca2+ efflux Ca_ER Ca2+ UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6α) Ca_Cyto->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to M3913 This compound M3913->WFS1 Binds to

Caption: Mechanism of action of this compound, inducing ER stress and apoptosis.

Experimental_Workflow_ER_Stress start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page probing Probe for UPR Markers (GRP78, CHOP, p-eIF2α) sds_page->probing analysis Data Analysis & Quantification probing->analysis end Assess ER Stress Induction analysis->end

Caption: Workflow for assessing this compound-induced ER stress via Western blot.

Combination_Therapy_Logic M3913 This compound Synergy Synergistic Anti-Tumor Effect & Improved Therapeutic Index M3913->Synergy Chemo Chemotherapy Chemo->Synergy Signaling_Inhibitor Signaling Pathway Inhibitor Signaling_Inhibitor->Synergy Immuno Immunotherapy Immuno->Synergy

Caption: Logic for combination therapies to enhance the therapeutic index of this compound.

References

(R)-M3913 pharmacokinetic and pharmacodynamic challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-M3913

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with this compound, a novel inducer of the unfolded protein response (UPR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potential first-in-class modulator of the Endoplasmic Reticulum (ER) stress response.[1] It functions by targeting the WFS1 transmembrane glycoprotein, which leads to the induction of the unfolded protein response (UPR).[1] This process is initiated by a shift of calcium ions (Ca2+) from the ER to the cytoplasm, which triggers ER stress.[1] Under conditions of prolonged or unresolvable ER stress, the UPR signaling shifts from promoting cell survival and adaptation to inducing apoptosis (programmed cell death), which is the basis of its anti-tumor activity.[2]

Q2: How can I confirm that this compound is inducing the Unfolded Protein Response (UPR) in my experimental system?

A2: Activation of the UPR can be confirmed by measuring the key markers of its three main signaling branches. It is recommended to use multiple assays to verify UPR activation.[3] Key methods include:

  • Western Blotting: To detect increased protein levels of UPR markers such as BiP (GRP78), CHOP, and phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α).

  • RT-qPCR: To measure the upregulation of UPR target genes. A hallmark of UPR activation is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA by the IRE1α enzyme. This spliced variant (XBP1s) can be detected by RT-qPCR.

  • Reporter Assays: Using luciferase reporter constructs driven by ER stress response elements (ERSE) to quantify the transcriptional activity of ATF6.

Q3: What are suitable positive and negative controls for an ER stress experiment involving this compound?

A3:

  • Positive Controls: Well-characterized ER stress inducers should be used to confirm that your experimental system and assays are working correctly. Common choices include:

    • Tunicamycin: An inhibitor of N-linked glycosylation.

    • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[4]

    • Dithiothreitol (DTT): A reducing agent that disrupts disulfide bond formation.[4]

  • Negative Controls:

    • Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental conditions.

    • Inactive Enantiomer: If available, the (S)-enantiomer of M3913 could serve as an excellent negative control to demonstrate the stereospecificity of the compound's activity.

Pharmacokinetic and Pharmacodynamic Challenges

Pharmacokinetics

Currently, specific pharmacokinetic parameters for this compound are not publicly available. The following table provides a template for researchers to summarize their own preclinical pharmacokinetic data.

Table 1: Template for Preclinical Pharmacokinetic Parameters of this compound

ParameterDescriptionValueUnits
Tmax Time to reach maximum plasma concentrationhours
Cmax Maximum plasma concentrationng/mL
AUC(0-t) Area under the plasma concentration-time curveng*h/mL
t1/2 Elimination half-lifehours
CL/F Apparent total clearance of the drug from plasmaL/h/kg
Vd/F Apparent volume of distributionL/kg
F% Bioavailability%
Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of the UPR. The following diagram illustrates the proposed signaling pathway.

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus M3913 This compound WFS1 WFS1 M3913->WFS1 targets Ca_ER Ca2+ Store WFS1->Ca_ER regulates Ca2+ efflux Ca_Cytoplasm Cytoplasmic Ca2+ Ca_ER->Ca_Cytoplasm efflux UP Unfolded Proteins BiP BiP UP->BiP sequesters PERK PERK BiP->PERK dissociates from IRE1 IRE1α BiP->IRE1 dissociates from ATF6 ATF6 BiP->ATF6 dissociates from eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to & is cleaved Ca_Cytoplasm->UP causes accumulation of p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 activates translation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translation ER_Chaperones ER Chaperone Transcription ATF6_cleaved->ER_Chaperones activates CHOP CHOP Transcription ATF4->CHOP XBP1s_protein->ER_Chaperones Apoptosis Apoptosis CHOP->Apoptosis Cell_Survival Cell_Survival ER_Chaperones->Cell_Survival

Caption: this compound signaling pathway inducing the Unfolded Protein Response (UPR).

Troubleshooting Guides

Issue 1: High variability in UPR marker induction between experiments.

Possible CauseSuggested Solution
Cell confluence and passage number Ensure cells are seeded at a consistent density and are within a consistent low passage number range for all experiments. High confluence can itself induce mild ER stress.
Inconsistent this compound activity Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure proper storage of the stock solution as recommended by the supplier.
Variability in incubation times Use a precise timer for all treatment periods. The UPR is a dynamic process, and marker expression can change significantly over time.

Issue 2: No significant induction of UPR markers (e.g., BiP, CHOP) after this compound treatment.

Possible CauseSuggested Solution
Sub-optimal drug concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
Incorrect time point Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak expression time for your markers of interest.
Cell line is resistant to ER stress Some cancer cell lines have a high basal UPR activity and may be resistant. Confirm your assay is working with a potent positive control like Thapsigargin or Tunicamycin.
Antibody issues (Western Blot) Validate your primary antibodies using positive control lysates. Ensure you are using the recommended antibody concentration and incubation conditions.

Issue 3: Unexpected or excessive cell death at low concentrations of this compound.

Possible CauseSuggested Solution
Cell line is highly sensitive to ER stress Reduce the concentration of this compound and shorten the treatment duration. Measure early UPR markers (e.g., XBP1 splicing) at earlier time points before widespread apoptosis occurs.
Off-target toxicity While this compound is reported to target WFS1, off-target effects are always a possibility. If available, test the inactive enantiomer to see if the toxicity is stereospecific.
Solvent toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control to assess baseline cell death.

Experimental Protocols

Protocol 1: Western Blot Analysis of UPR Markers

This protocol describes the detection of key UPR proteins such as BiP (GRP78) and CHOP.

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Western Blot workflow for UPR marker analysis.

Protocol 2: RT-qPCR for XBP1 Splicing

This protocol allows for the detection and quantification of the spliced form of XBP1 mRNA, a specific indicator of IRE1α activation.

Methodology:

  • RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR: Perform quantitative PCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1. A common method is to use primers flanking the 26-nucleotide intron that is removed upon splicing.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). An increase in the XBP1s/XBP1u ratio indicates UPR activation.

References

Addressing variability in (R)-M3913 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with (R)-M3913. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, first-in-class endoplasmic reticulum (ER) stress modulator.[1] It functions by engaging the Wolframin 1 (WFS1) transmembrane glycoprotein, which is not yet extensively implicated in cancer biology.[1] This engagement triggers a transient calcium (Ca2+) efflux from the ER into the cytoplasm.[1] The resulting imbalance in calcium homeostasis induces the unfolded protein response (UPR), a bona fide ER stress signaling pathway.[1] In cancer cells sensitive to this induction of ER stress, this process leads to a maladaptive UPR, culminating in strong anti-tumor activity.[1]

Q2: In which cancer types has this compound shown preclinical activity?

A2: Preclinical studies, including both in vitro and in vivo models, have demonstrated that this compound can mediate long-lasting tumor control as a single agent. It has shown efficacy in models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1] Preliminary data also suggest potential efficacy in other solid-tumor indications.[1]

Q3: What are the key signaling pathways activated by this compound?

A3: The primary signaling pathway activated by this compound is the Unfolded Protein Response (UPR). This is a consequence of the ER stress induced by the compound. The UPR is a complex signaling network primarily mediated by three ER-resident transmembrane proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors leads to downstream signaling cascades aimed at restoring ER homeostasis, but in the context of this compound's mechanism, this response is maladaptive in cancer cells, leading to apoptosis.

Q4: What is the known target of this compound?

A4: The putative target of this compound is the Wolframin 1 (WFS1) transmembrane glycoprotein, an ER-resident protein.[1] Genetic removal of this target has been shown to abrogate the ER stress response mediated by M3913.[1]

Troubleshooting Guide

Issue 1: High variability in cell viability/cytotoxicity assay results.

Potential Cause Troubleshooting Step
Cell Line Heterogeneity Ensure consistent cell passage number and confluency at the time of treatment. WFS1 expression levels can vary between cell lines and even within a heterogeneous population, potentially affecting sensitivity to this compound. Consider single-cell cloning to establish a more homogenous population.
Compound Stability and Handling Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the supplier, protected from light and moisture.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different sensitivities to treatment.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media.
Variability in Treatment Incubation Time Use a precise and consistent incubation time for all experiments. The effects of ER stress modulators can be time-dependent.

Issue 2: Inconsistent or weak induction of ER stress markers.

Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing ER stress in your specific cell line.
Incorrect Timing of Marker Assessment The kinetics of UPR activation can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak expression of specific ER stress markers (e.g., BiP/GRP78, CHOP, spliced XBP1).
Low WFS1 Expression in the Cell Model Verify the expression level of WFS1 in your cell line of interest via qPCR or Western blot. Cell lines with low or absent WFS1 expression may be resistant to this compound.
Assay Sensitivity Ensure that the antibodies used for Western blotting or the primers for qPCR are validated and specific for the intended targets. Consider using multiple markers for a more robust assessment of ER stress.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a similar WFS1 inhibitor, WSF1-IN-1 , to provide a representative example of the expected potency in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
HepG2Hepatocellular Carcinoma0.33Parental cell line.
HepG2 WFS1 KOHepatocellular Carcinoma>27WFS1 Knockout, demonstrating on-target activity.
Hek293 WFS1 OE-0.03WFS1 Overexpressor cell line.
Colo-205Colorectal Adenocarcinoma0.05Control shRNA.
Colo-205 WFS1 shRNAColorectal Adenocarcinoma>9WFS1 knockdown, demonstrating on-target activity.
DU4475Breast Carcinoma0.08Control shRNA.
DU4475 WFS1 shRNABreast Carcinoma6.1WFS1 knockdown, demonstrating on-target activity.

Data for WSF1-IN-1, a proxy WFS1 inhibitor.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay using a Resazurin-based Reagent

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle-only control (DMSO in medium) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours, or as recommended by the manufacturer, protected from light.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only with reagent).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

M3913_Signaling_Pathway cluster_ER cluster_Cyto M3913 This compound WFS1 WFS1 (ER Transmembrane Glycoprotein) M3913->WFS1 Engages Ca_ER Ca2+ WFS1->Ca_ER Induces Efflux ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) ER->UPR ER Stress Ca_Cyto Ca2+ Ca_ER->Ca_Cyto Ca2+ Shift Cytoplasm Cytoplasm Apoptosis Apoptosis UPR->Apoptosis Maladaptive Response

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., Resazurin) treatment->viability_assay er_stress_analysis ER Stress Marker Analysis (qPCR/Western Blot) treatment->er_stress_analysis data_analysis Data Analysis (IC50, Marker Expression) viability_assay->data_analysis er_stress_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Tree start Inconsistent/Unexpected Results check_cells Cell Health & Passage Number Consistent? start->check_cells check_compound Compound Handled Correctly? (Fresh Stock, Storage) check_cells->check_compound Yes review_cell_culture Review Cell Culture Practices check_cells->review_cell_culture No check_protocol Experimental Protocol Followed? (Seeding, Timing) check_compound->check_protocol Yes prepare_fresh_compound Prepare Fresh Compound Stock check_compound->prepare_fresh_compound No check_reagents Reagents Expired/Contaminated? check_protocol->check_reagents Yes optimize_protocol Re-optimize Protocol Parameters check_protocol->optimize_protocol No use_new_reagents Use New/Validated Reagents check_reagents->use_new_reagents No contact_support Consult Technical Support check_reagents->contact_support Yes review_cell_culture->start prepare_fresh_compound->start optimize_protocol->start use_new_reagents->start

Caption: Troubleshooting decision tree for this compound experiments.

References

How to mitigate (R)-M3913-induced cellular stress in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-M3913. The focus is on identifying and mitigating this compound-induced cellular stress in non-cancerous cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause cellular stress?

A1: this compound is an endoplasmic reticulum (ER) stress modulator. It acts by engaging an ER transmembrane protein, which leads to a shift of calcium ions (Ca2+) from the ER to the cytoplasm.[1] This disruption in Ca2+ homeostasis triggers the Unfolded Protein Response (UPR), a hallmark of ER stress, which can subsequently lead to cellular stress and, in some cases, apoptosis.[1]

Q2: What are the typical signs of this compound-induced cellular stress in non-cancerous cells?

A2: Researchers may observe a variety of indicators of cellular stress, including:

  • Increased levels of reactive oxygen species (ROS).

  • Activation of the three main UPR signaling pathways: PERK, IRE1α, and ATF6.

  • Phosphorylation of eIF2α and splicing of XBP1 mRNA.

  • Increased expression of DNA damage markers, such as γH2AX.

  • Activation of apoptotic pathways, indicated by increased caspase-3/7 activity.[2]

  • Changes in mitochondrial membrane potential.[2]

Q3: How can I determine if the observed cytotoxicity in my non-cancerous cell line is due to on-target ER stress or off-target effects?

A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, you can perform experiments to distinguish between on-target ER stress and other cytotoxic mechanisms. One approach is to use pharmacological inhibitors of the UPR pathways. If the cytotoxicity is mitigated by these inhibitors, it is likely a consequence of on-target ER stress.

Q4: What are some potential strategies to mitigate this compound-induced cellular stress in non-cancerous cells?

A4: Several strategies can be explored to reduce cellular stress in non-cancerous cells, including:

  • Pharmacological Inhibition of UPR Pathways:

    • PERK inhibitors (e.g., GSK2606414, GSK2656157) can block the phosphorylation of eIF2α, a key step in the PERK-mediated stress response.[2][3][4]

    • IRE1α inhibitors (e.g., KIRA6, 4μ8C) can prevent the splicing of XBP1 mRNA, another critical event in the UPR.[5][6][7]

    • ATF6 inhibitors (e.g., Ceapin-A7) can selectively block this branch of the UPR.[8][9][10][11]

  • Antioxidant Treatment: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help neutralize the increased reactive oxygen species (ROS) that often accompany ER stress.[12][13][14][15]

  • Modulation of Bcl-2 Family Proteins: Overexpression of anti-apoptotic Bcl-2 proteins may help to counteract the pro-apoptotic signals initiated by ER stress.[16][17][18][19][20]

Troubleshooting Guides

Issue 1: High levels of apoptosis observed in non-cancerous control cells treated with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Excessive ER stressCo-treat with a PERK inhibitor (e.g., GSK2606414) or an IRE1α inhibitor (e.g., 4μ8C).Reduced caspase-3/7 activity and increased cell viability.
High levels of oxidative stressSupplement the culture media with an antioxidant such as N-acetylcysteine (NAC).Decreased ROS levels and improved cell survival.
Activation of pro-apoptotic pathwaysInvestigate the expression levels of Bcl-2 family proteins. Consider transient overexpression of Bcl-2.Increased resistance to this compound-induced apoptosis.

Issue 2: Significant increase in DNA damage markers (e.g., γH2AX foci) in non-cancerous cells.

Potential Cause Troubleshooting Step Expected Outcome
ER stress-induced genomic instabilityUse a lower concentration of this compound or reduce the treatment duration.A decrease in the number and intensity of γH2AX foci.
Secondary oxidative DNA damageCo-administer an antioxidant to quench ROS.Reduction in γH2AX signal.

Data Presentation

Table 1: Summary of Potential Mitigation Strategies for this compound-Induced Cellular Stress

Strategy Target Example Compounds Reported Effects
PERK InhibitionPERK kinase activityGSK2606414, GSK2656157Prevents eIF2α phosphorylation, restores protein synthesis.[3][4][21][22]
IRE1α InhibitionIRE1α RNase activityKIRA6, 4μ8C, STF-083010Inhibits XBP1 mRNA splicing, modulates UPR signaling.[5][6][7][23]
ATF6 InhibitionATF6α signalingCeapin-A7Selectively blocks the ATF6 branch of the UPR.[8][9][10][11][24]
Antioxidant SupplementationReactive Oxygen Species (ROS)N-acetylcysteine (NAC), Vitamin EScavenges free radicals, reduces oxidative damage.[12][13][15]
Bcl-2 ModulationApoptotic signaling cascade-Attenuates ER stress responses and limits apoptosis.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed non-cancerous cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Remove the treatment medium and wash the cells twice with warm PBS.

  • Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][25]

Protocol 2: Immunofluorescence Staining for γH2AX

This protocol is for the detection of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Grow cells on coverslips in a multi-well plate and treat with this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[5]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[5][21]

  • Wash three times with PBS.

  • Block for 1 hour at room temperature with blocking solution.[5][21]

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[5]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[5]

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11][22]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.[11][22] The luminescent signal is proportional to the amount of caspase-3/7 activity.[11]

Visualizations

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum M3913 This compound ER_Target ER Transmembrane Protein M3913->ER_Target Ca_Store Ca2+ Store ER_Target->Ca_Store Ca2+ Efflux Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol UPR_Sensors PERK | IRE1α | ATF6 UPR_Activation UPR Activation UPR_Sensors->UPR_Activation Cytoplasm Cytoplasm Ca_Cytosol->UPR_Sensors Activates Cellular_Stress Cellular Stress (ROS, DNA Damage) UPR_Activation->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: this compound induced ER stress signaling pathway.

Mitigation_Workflow Start Experiment with this compound in non-cancerous cells Observe_Stress Observe signs of cellular stress? Start->Observe_Stress Assess_Stress Quantify Stress Markers: - ROS Assay - γH2AX Staining - Caspase-3/7 Assay Observe_Stress->Assess_Stress Yes No_Stress No significant stress observed Observe_Stress->No_Stress No Implement_Mitigation Implement Mitigation Strategy: - UPR Inhibitors - Antioxidants - Bcl-2 Modulation Assess_Stress->Implement_Mitigation Reassess Re-assess stress markers Implement_Mitigation->Reassess Success Cellular stress mitigated Reassess->Success Reduced Stress Failure Stress persists. Consider alternative strategies. Reassess->Failure No Change

Caption: Experimental workflow for mitigating cellular stress.

UPR_Inhibition_Points cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (this compound) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a Stress_Response Cellular Stress Response p_eIF2a->Stress_Response PERK_Inhibitor GSK2606414 PERK_Inhibitor->PERK inhibits XBP1s spliced XBP1 IRE1->XBP1s XBP1s->Stress_Response IRE1_Inhibitor 4μ8C IRE1_Inhibitor->IRE1 inhibits cleaved_ATF6 cleaved ATF6 ATF6->cleaved_ATF6 cleaved_ATF6->Stress_Response ATF6_Inhibitor Ceapin-A7 ATF6_Inhibitor->ATF6 inhibits

References

Validation & Comparative

A Preclinical Head-to-Head: Evaluating the Efficacy of (R)-M3913 and Bortezomib in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. While the proteasome inhibitor bortezomib has been a cornerstone of treatment, the emergence of novel agents with distinct mechanisms of action offers new avenues for improving patient outcomes. This guide provides a detailed preclinical comparison of (R)-M3913, a first-in-class Wolframin (WFS1) modulator, and the established proteasome inhibitor, bortezomib, in the context of multiple myeloma.

Executive Summary

This report synthesizes available preclinical data for this compound and bortezomib to offer a comparative perspective on their anti-myeloma efficacy. This compound induces endoplasmic reticulum (ER) stress through a novel mechanism involving WFS1, leading to the unfolded protein response (UPR) and subsequent tumor cell death. Bortezomib, in contrast, inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins, which also triggers ER stress and apoptosis. While direct comparative studies are not yet published, this guide compiles and presents key preclinical findings for both agents to facilitate an informed evaluation by the research and drug development community.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from preclinical studies on this compound and bortezomib. It is important to note that these data are collated from separate studies and do not represent a direct head-to-head comparison.

Table 1: In Vitro Efficacy in Multiple Myeloma Cell Lines

CompoundCell LineAssayEndpointResult
This compound Multiple Myeloma Cell LinesCell Viability-Induced tumor regression (specific IC50 values not publicly available)
Bortezomib MM.1SMTT AssayIC509 nM[1]
U266MTT AssayIC5030 nM[2]
RPMI-8226MTT AssayIC50Not specified, but sensitive
OPM-2Cell ViabilityIC50Most sensitive profile among tested lines[3]
IM-9Cell ViabilityIC50Most resistant profile among tested lines[3]

Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Models

CompoundAnimal ModelDosingEndpointResult
This compound Multiple Myeloma XenograftNot specifiedTumor RegressionInduced full and partial tumor regression as a monotherapy.[4]
Bortezomib Human Plasmacytoma Xenograft0.5 mg/kg, i.v., twice weekly for 4 weeksTumor Growth InhibitionSignificant inhibition of tumor growth and increased overall survival.[5]
CWR22 Prostate Cancer Xenograft (as a model for proteasome inhibitor efficacy)1.0 mg/kg, i.v., weekly for 4 weeksTumor Growth Inhibition60% reduction in tumor growth.[5]
Bortezomib-resistant MM PDX modelNot specifiedTumor GrowthAnti-CD47 antibody treatment, not bortezomib, showed significant tumor growth inhibition.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this comparison.

In Vitro Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on multiple myeloma cell lines.

Protocol:

  • Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226, OPM-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or bortezomib) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a murine xenograft model of multiple myeloma.

Protocol:

  • Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: Human multiple myeloma cells (e.g., MM.1S, 1 x 10^7 cells in 100 µL of PBS) are injected subcutaneously into the right flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups.

  • Compound Administration: The test compound (this compound or bortezomib) is administered via the appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: [ (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% ].

  • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for Graphviz.

This compound Signaling Pathway

M3913_Signaling_Pathway cluster_ER ER Lumen M3913 This compound WFS1 Wolframin (WFS1) (ER Transmembrane Protein) M3913->WFS1 Binds to Ca_ER Ca2+ WFS1->Ca_ER Induces efflux of ER Endoplasmic Reticulum (ER) Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Release UPR Unfolded Protein Response (UPR) Activation Ca_Cyto->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: this compound binds to Wolframin (WFS1) in the ER, inducing calcium efflux and the UPR, leading to apoptosis.

Bortezomib Signaling Pathway

Bortezomib_Signaling_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Accumulation Accumulation of Ub-Proteins Bortezomib->Accumulation Causes IkB IκB Bortezomib->IkB Prevents degradation of Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Proteasome->IkB Degrades ER_Stress ER Stress Accumulation->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to NFkB NF-κB Pathway Inhibition NFkB->Apoptosis Promotes IkB->NFkB Inhibits

Caption: Bortezomib inhibits the proteasome, leading to protein accumulation, ER stress, and apoptosis.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow start Start implant Subcutaneous Implantation of MM Cells into SCID Mice start->implant monitor_initial Tumor Growth Monitoring implant->monitor_initial randomize Randomization into Treatment Groups monitor_initial->randomize treat_R Treatment with This compound randomize->treat_R Group 1 treat_B Treatment with Bortezomib randomize->treat_B Group 2 treat_C Vehicle Control randomize->treat_C Group 3 monitor_treatment Continued Tumor and Body Weight Monitoring treat_R->monitor_treatment treat_B->monitor_treatment treat_C->monitor_treatment endpoint Endpoint Analysis: Tumor Weight & TGI monitor_treatment->endpoint end End endpoint->end

Caption: Workflow for comparing the in vivo efficacy of this compound and bortezomib in a mouse xenograft model.

Conclusion

This comparative guide provides a foundational overview of the preclinical efficacy of this compound and bortezomib in multiple myeloma. While both agents induce apoptosis in myeloma cells, they do so through distinct mechanisms. This compound represents a novel therapeutic strategy by targeting Wolframin and inducing the unfolded protein response via ER calcium disruption. Bortezomib remains a clinically validated and potent anti-myeloma agent through its inhibition of the proteasome.

The absence of direct comparative studies necessitates a cautious interpretation of the compiled data. Future head-to-head preclinical and clinical trials will be essential to definitively establish the relative efficacy and safety profiles of these two agents. The information and proposed experimental frameworks presented here are intended to serve as a valuable resource for researchers and drug development professionals in the ongoing effort to advance the treatment of multiple myeloma.

References

Validating the Role of WFS1 in (R)-M3913's Anticancer Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-M3913, a first-in-class small molecule targeting the Wolframin-1 (WFS1) protein, and its role in cancer therapy. By inducing the Unfolded Protein Response (UPR), this compound presents a novel strategy for treating various malignancies. This document outlines the hypothesized mechanism of action, presents supporting preclinical data, and compares its performance with alternative UPR-targeting agents.

Introduction to this compound and the Unfolded Protein Response

This compound is an innovative anticancer candidate that functions as an endoplasmic reticulum (ER) stress modulator by targeting WFS1, a transmembrane glycoprotein crucial for maintaining ER homeostasis.[1] Cancer cells, due to their high metabolic rate and protein synthesis, are often under constitutive ER stress, making them particularly vulnerable to agents that further disrupt this balance. This compound exploits this vulnerability by inducing the UPR, a cellular stress response that, when overwhelmed, can trigger apoptosis (programmed cell death).[1][2]

The Role of WFS1 in Cancer

Recent studies have highlighted WFS1 as a potential therapeutic target in oncology. Elevated WFS1 expression has been observed in certain cancers, and its knockdown has been shown to inhibit cancer cell proliferation and viability. This suggests that WFS1 plays a pro-carcinogenic role in some contexts, making its inhibition a promising anticancer strategy.

Experimental Data: this compound Performance

This compound has demonstrated significant anticancer activity in preclinical models of multiple myeloma and non-small cell lung cancer (NSCLC).[1] Its efficacy is attributed to the induction of ER stress, leading to the upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP).

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeMetricValue (µM)
DU4475Breast CancerIC500.35
H929Multiple MyelomaIC500.76
In Vitro Assay-EC50 (CHOP Induction)1.5

Comparison with Alternative UPR-Targeting Agents

A key alternative strategy for targeting the UPR in cancer is the inhibition of Inositol-Requiring Enzyme 1α (IRE1α), a major sensor of ER stress. ORIN1001 is a first-in-class IRE1α RNase inhibitor currently in clinical development.

Table 2: Comparison of this compound and ORIN1001
FeatureThis compoundORIN1001
Target WFS1IRE1α RNase
Mechanism UPR InducerUPR Inhibitor (selective)
Preclinical Activity Multiple Myeloma, NSCLC[1]Breast, Prostate, Lung, Liver, Pancreatic, Brain, Colon, Ovarian, Esophageal, Hematologic Cancers[3]
Clinical Status PreclinicalPhase 1/2 Clinical Trials[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

WFS1 Knockdown Experiment

This experiment is designed to validate the on-target effect of this compound.

  • Transfection: Transfect cancer cells (e.g., HCT116, DLD-1) with WFS1-specific siRNA or a scramble control siRNA using a suitable transfection reagent.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of WFS1 protein expression by Western blot.

  • Drug Treatment and Viability Assay: Treat both the WFS1-knockdown and control cells with this compound and perform a cell viability assay as described above. A reduced efficacy of this compound in the WFS1-knockdown cells would validate that its anticancer effect is WFS1-dependent.

CHOP Induction Analysis (Western Blot)

This protocol is used to measure the expression of the pro-apoptotic protein CHOP.

  • Cell Lysis: Treat cancer cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against CHOP, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

WFS1_Anticancer_Mechanism cluster_drug Drug Action cluster_cell Cancer Cell R_M3913 This compound WFS1 WFS1 R_M3913->WFS1 Targets ER_Stress ER Stress Induction WFS1->ER_Stress Mediates UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates CHOP CHOP Upregulation UPR->CHOP Leads to Apoptosis Apoptosis CHOP->Apoptosis Induces Experimental_Workflow cluster_validation WFS1 Role Validation start Cancer Cell Line (e.g., HCT116) siRNA WFS1 siRNA Transfection start->siRNA control_siRNA Control siRNA Transfection start->control_siRNA knockdown_cells WFS1 Knockdown Cells siRNA->knockdown_cells control_cells Control Cells control_siRNA->control_cells drug_treatment_kd This compound Treatment knockdown_cells->drug_treatment_kd drug_treatment_ctrl This compound Treatment control_cells->drug_treatment_ctrl viability_assay_kd Cell Viability Assay drug_treatment_kd->viability_assay_kd viability_assay_ctrl Cell Viability Assay drug_treatment_ctrl->viability_assay_ctrl comparison Compare Efficacy viability_assay_kd->comparison viability_assay_ctrl->comparison UPR_Signaling_Pathway cluster_outcomes Cellular Outcomes ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 Adaptation Adaptation & Survival IRE1a->Adaptation PERK->Adaptation CHOP_UPR CHOP PERK->CHOP_UPR ATF6->Adaptation ATF6->CHOP_UPR Apoptosis_UPR Apoptosis CHOP_UPR->Apoptosis_UPR

References

A Comparative Guide to WFS1-Targeting Compounds: (R)-M3913 Versus Therapeutic Candidates for Wolfram Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (R)-M3913, a novel WFS1-targeting compound under investigation for cancer therapy, with other compounds being explored as potential treatments for Wolfram syndrome (WS). Wolfram syndrome is a rare, autosomal recessive disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration, primarily caused by mutations in the WFS1 gene. These mutations lead to endoplasmic reticulum (ER) stress, a key pathological driver of the disease.

The compounds discussed herein are categorized based on their distinct mechanisms of action related to WFS1 and ER stress. This compound is unique in its approach to induce ER stress, while other therapeutic candidates for Wolfram syndrome aim to alleviate it. This guide presents available quantitative data, experimental methodologies, and visual representations of relevant pathways to facilitate a comprehensive understanding of these contrasting therapeutic strategies.

At a Glance: this compound vs. Wolfram Syndrome Therapeutics

FeatureThis compoundOther WFS1-Targeting Compounds (for Wolfram Syndrome)
Primary Indication CancerWolfram Syndrome, Bipolar Disorder
Mechanism of Action Induces ER stress signaling via WFS1Alleviate ER stress, stabilize ER calcium, increase WFS1 expression
Therapeutic Goal Promote cancer cell deathProtect cells from ER stress-induced apoptosis

This compound: An Inducer of ER Stress for Cancer Therapy

This compound is a novel investigational agent that triggers ER stress signaling through the WFS1 protein. In the context of oncology, inducing a high level of ER stress can overwhelm cancer cells, leading to apoptosis. This approach is being explored for various malignancies.

Preclinical Data for M3913 in Cancer Models
Cancer TypeModelOutcomeQuantitative Result
Multiple MyelomaIn vitro & In vivoLong-lasting tumor control (as a single agent)Data from preclinical studies show dose-dependent decreases in tumor size.[1]
NSCLCIn vitro & In vivoLong-lasting tumor control (as a single agent)Preclinical studies in PDX models show a dose-dependent decrease in tumor size.[1]
Triple-Negative Breast CancerIn vitroPreliminary markers of efficacyNot specified.[1]
Mechanism of Action: this compound

M3913_Mechanism M3913 This compound WFS1 WFS1 Protein M3913->WFS1 interacts with ER Endoplasmic Reticulum WFS1->ER located in Ca_efflux Transient Calcium Efflux ER->Ca_efflux induces ER_Stress ER Stress Signaling (Maladaptive Unfolded Protein Response) Ca_efflux->ER_Stress triggers Apoptosis Cancer Cell Apoptosis ER_Stress->Apoptosis leads to

Therapeutic Compounds for Wolfram Syndrome: Alleviating ER Stress

In contrast to this compound, therapeutic strategies for Wolfram syndrome focus on mitigating the detrimental effects of WFS1 mutations, primarily by reducing ER stress and restoring cellular homeostasis. Several classes of compounds are under investigation, including chemical chaperones, ER calcium stabilizers, and GLP-1 receptor agonists.

Chemical Chaperones: 4-Phenylbutyric Acid (4-PBA) and Tauroursodeoxycholic Acid (TUDCA)

Chemical chaperones are small molecules that can facilitate proper protein folding and reduce the accumulation of misfolded proteins in the ER.

Preclinical Data for 4-PBA and TUDCA in Wolfram Syndrome Models

Compound(s)ModelOutcomeQuantitative Result
4-PBA and TUDCA (Combination)iPSC-derived neural progenitor cells with WFS1 mutationIncreased WFS1 protein expression, reduced apoptosisCombination treatment significantly increased WFS1 protein levels and showed the largest inhibition of caspase-3/7 activity compared to single treatments.[2][3][4]
4-PBA and TUDCA (Combination)iPSC-derived β-cells with WFS1 mutationImproved insulin secretion and survivalThe combination treatment was shown to be effective in addressing the diabetic phenotype.[4]
4-PBAWolfram patient-derived β-cellsReduced UPR signaling and increased insulin contentReduced GRP78 mRNA levels and nuclear ATF6α, p-eIF2α protein levels, and sXBP-1 as well as ATF4 mRNA levels by 30-50%.[5]
ER Calcium Stabilizer: Dantrolene Sodium

Dantrolene sodium is a muscle relaxant that works by inhibiting ryanodine receptors on the ER, thereby preventing excessive calcium release and stabilizing ER calcium levels.

Clinical Trial Data for Dantrolene Sodium in Wolfram Syndrome Patients

Trial PhaseNumber of PatientsPrimary OutcomeKey Findings
Phase Ib/IIa (NCT02829268)18 (pediatric and adult)Safety and tolerabilityWell-tolerated. No significant improvement in overall β-cell function, visual acuity, or neurological functions after 6 months. A significant correlation was observed between baseline β-cell function and the change in β-cell responsiveness.[6][7][8][9][10]
WFS1 Expression Modulator: Valproic Acid

Valproic acid, a mood stabilizer, has been shown to induce the expression of the WFS1 gene.

Preclinical and Clinical Data for Valproic Acid

Study TypeModel/ParticipantsOutcomeQuantitative Result
PreclinicalNeuronal cell linesIncreased WFS1 expressionDose-dependent increase in WFS1 mRNA and protein levels.[2][11][12]
Clinical Trial (TREATWOLFRAM)63 (pediatric and adult)Progression of visual acuity lossNo significant effect on slowing the rate of vision loss compared to placebo after 36 months.[13][14][15]
GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists, used in the treatment of type 2 diabetes, have shown potential in preclinical models of Wolfram syndrome by improving beta-cell function and preventing apoptosis.

Preclinical Data for GLP-1 Receptor Agonists in Wolfram Syndrome Models

CompoundModelOutcomeQuantitative Result
DulaglutideWFS1-deficient miceReversed impaired glucose toleranceData shows reversal of impaired glucose tolerance.[1][6][16]
Exenatide and DulaglutideHuman WFS1-deficient models (including iPSC-derived beta cells)Improved beta-cell function and prevented apoptosisShowed improved beta-cell function and prevention of apoptosis.[1][6][16]
LiraglutideAged rat model of Wolfram syndromeNeuroprotective effectReduced neuroinflammation and ameliorated ER stress in the inferior olive.[17]
Therapeutic Mechanism of Action for Wolfram Syndrome Compounds

WS_Therapy_Mechanism cluster_compounds Therapeutic Compounds cluster_targets Cellular Targets 4-PBA_TUDCA 4-PBA / TUDCA Protein_Folding Protein Folding 4-PBA_TUDCA->Protein_Folding improve Dantrolene Dantrolene ER_Ca_Homeostasis ER Calcium Homeostasis Dantrolene->ER_Ca_Homeostasis stabilize Valproic_Acid Valproic Acid WFS1_Expression WFS1 Gene Expression Valproic_Acid->WFS1_Expression increase GLP1_Agonists GLP-1 Agonists Beta_Cell_Function Beta-Cell Function GLP1_Agonists->Beta_Cell_Function improve ER_Stress ER Stress Protein_Folding->ER_Stress reduce ER_Ca_Homeostasis->ER_Stress reduce WFS1_Expression->ER_Stress reduce Cell_Survival Cell Survival and Function Beta_Cell_Function->Cell_Survival ER_Stress->Cell_Survival promote

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited research.

ER Stress Analysis

Objective: To measure the activation of the Unfolded Protein Response (UPR), a hallmark of ER stress.

Methods:

  • Quantitative PCR (qPCR): Measures the mRNA levels of UPR target genes such as GRP78/BiP, CHOP, and the spliced form of XBP1.[11][12]

  • Western Blotting: Detects the protein levels of UPR markers, including the phosphorylation of PERK and eIF2α, and the cleaved form of ATF6.[11][12]

  • Reporter Assays: Utilizes luciferase reporters driven by ER stress response elements (ERSE) to quantify the transcriptional activity of ATF6 and XBP1.[12][18]

Workflow for ER Stress Analysis

ER_Stress_Workflow start Cell Culture with WFS1 Mutation treatment Treatment with Test Compound start->treatment reporter_assay Transfection with ERSE-Luciferase Reporter start->reporter_assay harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction luciferase_measurement Luciferase Assay harvest->luciferase_measurement qpcr qPCR Analysis (mRNA levels of UPR genes) rna_extraction->qpcr western_blot Western Blot (Protein levels of UPR markers) protein_extraction->western_blot data_analysis Data Analysis and Quantification qpcr->data_analysis western_blot->data_analysis reporter_assay->treatment luciferase_measurement->data_analysis

Cell Viability and Apoptosis Assays

Objective: To assess the effect of compounds on cell survival and programmed cell death.

Methods:

  • Tetrazolium Reduction Assays (e.g., MTT, WST-1): Colorimetric assays that measure metabolic activity as an indicator of cell viability. WST-1 is a water-soluble tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells.[19]

  • Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3/7), which are key executioner enzymes in apoptosis.[3][4]

  • Cell Counting Kit-8 (CCK-8): A colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[18]

  • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[18]

General Protocol for WST-1 Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

The landscape of WFS1-targeting compounds is diverse, with strategies ranging from the induction of ER stress for cancer therapy to the alleviation of ER stress for the treatment of Wolfram syndrome. This compound represents a novel approach in oncology, leveraging the WFS1 pathway to induce cancer cell death. Conversely, compounds like 4-PBA, TUDCA, dantrolene sodium, valproic acid, and GLP-1 receptor agonists are being investigated for their potential to counteract the cellular pathology of Wolfram syndrome by mitigating ER stress and promoting cell survival. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to compare these distinct therapeutic avenues and inform future drug development efforts targeting the WFS1 pathway.

References

Navigating Resistance: A Comparative Analysis of (R)-M3913, a Novel ER Stress Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of anticancer agent resistance is paramount. This guide provides a comparative overview of the novel endoplasmic reticulum (ER) stress modulator, (R)-M3913, and its potential cross-resistance profile against other established anticancer agents. While direct quantitative cross-resistance data for this compound is not yet publicly available, this document synthesizes its unique mechanism of action with established resistance pathways to offer a predictive comparison.

This compound is a first-in-class therapeutic agent that induces a maladaptive unfolded protein response (UPR), leading to potent anti-tumor activity.[1][2] Its mechanism centers on engaging an ER transmembrane protein, which triggers a calcium ion shift from the ER to the cytoplasm, initiating ER stress and subsequent apoptosis in cancer cells.[1] This distinct mechanism suggests a potential to circumvent common resistance pathways that affect other classes of anticancer drugs.

Comparison of Mechanisms and Implied Cross-Resistance

The efficacy of many standard chemotherapeutics is often limited by acquired or intrinsic resistance. A key question for any new anticancer agent is whether it will be susceptible to these existing resistance mechanisms. The table below compares the mechanism of action of this compound with other major classes of anticancer agents and infers the likelihood of cross-resistance.

Drug ClassMechanism of ActionCommon Resistance MechanismsInferred Cross-Resistance with this compound
This compound Induces ER stress and the unfolded protein response, leading to apoptosis.[1]Not yet fully characterized.Low: The unique mechanism targeting ER homeostasis is unlikely to be affected by resistance mechanisms targeting DNA damage repair, drug efflux pumps, or specific kinase mutations.
Alkylating Agents (e.g., Cisplatin, Cyclophosphamide)Covalently modify DNA, leading to strand breaks and apoptosis.Increased DNA repair, decreased drug uptake, increased drug efflux, detoxification by glutathione.[3][4]Low: this compound does not rely on DNA damage for its cytotoxic effect.
Antimetabolites (e.g., 5-Fluorouracil, Methotrexate)Inhibit critical metabolic pathways involved in nucleotide synthesis, disrupting DNA replication.[3]Altered target enzymes, decreased drug activation, increased drug catabolism.[3]Low: The mechanism of this compound is independent of nucleotide metabolism.
Topoisomerase Inhibitors (e.g., Etoposide, Doxorubicin)Inhibit topoisomerase enzymes, leading to DNA strand breaks during replication.Mutations in topoisomerase enzymes, increased drug efflux (e.g., via P-glycoprotein).[4]Low to Medium: While the primary mechanism is different, some multidrug resistance (MDR) phenotypes involving broad-spectrum efflux pumps could potentially affect this compound, although this is speculative without direct evidence.
Microtubule-Targeting Agents (e.g., Paclitaxel, Vincristine)Interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.Mutations in tubulin, increased drug efflux.[4]Low to Medium: Similar to topoisomerase inhibitors, cross-resistance would likely depend on the expression of broad-spectrum efflux pumps rather than target-specific alterations.
Kinase Inhibitors (e.g., Imatinib, Erlotinib)Inhibit specific kinases involved in oncogenic signaling pathways.Mutations in the target kinase, activation of bypass signaling pathways.Low: The cytotoxic effect of this compound is not dependent on the inhibition of a specific kinase signaling pathway.

Experimental Protocols

The following provides a detailed, generalized methodology for assessing the cross-resistance profile of a novel anticancer agent like this compound.

Cell Lines and Culture
  • A panel of human cancer cell lines from various tumor types (e.g., multiple myeloma, non-small-cell lung cancer, triple-negative breast cancer, for which M3913 has shown preclinical activity) would be utilized.[1]

  • Parental (drug-sensitive) cell lines are cultured according to standard protocols.

  • Drug-resistant sublines are generated by continuous exposure to escalating concentrations of standard anticancer agents (e.g., cisplatin, paclitaxel, doxorubicin) over several months.[5][6][7]

Generation of Drug-Resistant Cell Lines
  • Parental cells are initially treated with a low concentration of the selecting drug (e.g., IC10 or IC20).[5]

  • The drug concentration is gradually increased in a stepwise manner as the cells develop resistance and are able to proliferate.[7]

  • The resistant phenotype is confirmed by determining the half-maximal inhibitory concentration (IC50) of the selecting drug in the resistant subline and comparing it to the parental line. A significant increase in IC50 (typically >3-fold) indicates the establishment of a resistant cell line.[5][7]

In Vitro Cytotoxicity and Cross-Resistance Assay
  • Parental and resistant cell lines are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound and the panel of other anticancer agents.

  • Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • The IC50 values for each drug in each cell line are calculated from the dose-response curves.

  • The degree of cross-resistance is determined by comparing the IC50 of a given drug in the resistant subline to its IC50 in the parental cell line (Resistance Index = IC50 resistant / IC50 parental).

Visualizing the Pathways and Processes

To better understand the context of this compound's action and how its cross-resistance might be evaluated, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

ER_Stress_Pathway Signaling Pathway of this compound-Induced ER Stress M3913 This compound ER_Membrane_Protein ER Transmembrane Protein M3913->ER_Membrane_Protein Ca_Shift Ca2+ Shift (ER to Cytoplasm) ER_Membrane_Protein->Ca_Shift ER_Stress Endoplasmic Reticulum Stress Ca_Shift->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1 IRE1α UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 TRAF2 TRAF2 IRE1->TRAF2 eIF2a eIF2α PERK->eIF2a CHOP CHOP ATF6->CHOP ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Bcl2_down Bcl-2 Family (down-regulation) CHOP->Bcl2_down Bax_Bak_up Bax/Bak (up-regulation) CHOP->Bax_Bak_up Bcl2_down->Apoptosis Bax_Bak_up->Apoptosis

Caption: this compound induces apoptosis via ER stress and the UPR.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Studies Start Start with Parental Cancer Cell Line Generate_Resistant Generate Resistant Sublines (Continuous drug exposure) Start->Generate_Resistant Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Parental Line Generate_Resistant->Cytotoxicity_Assay Drug_Panel Panel of Anticancer Agents (e.g., Cisplatin, Paclitaxel) Drug_Panel->Cytotoxicity_Assay M3913 This compound M3913->Cytotoxicity_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Data_Analysis Calculate Resistance Index and Compare Profiles IC50_Determination->Data_Analysis Conclusion Assess Cross-Resistance Profile of this compound Data_Analysis->Conclusion

Caption: Workflow for assessing cross-resistance to this compound.

References

Navigating Tumor Sensitivity: A Comparative Guide to Biomarkers for the Novel ER Stress Modulator (R)-M3913

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of precision oncology, the novel endoplasmic reticulum (ER) stress modulator, (R)-M3913 (also known as M3913), presents a promising therapeutic avenue. This first-in-class agent induces the unfolded protein response (UPR) through a unique mechanism, offering a new strategy to target malignancies dependent on ER homeostasis. This guide provides a comprehensive comparison of potential biomarkers for predicting tumor sensitivity to M3913, alongside a comparative analysis with other ER stress-inducing agents, supported by available preclinical data and detailed experimental methodologies.

Predicting Sensitivity to M3913: The Central Role of Wolframin 1 (WFS1)

Preclinical evidence strongly indicates that the expression level of Wolframin 1 (WFS1), a transmembrane glycoprotein residing in the ER, is a key determinant of tumor sensitivity to M3913.[1] M3913 engages WFS1 to induce a calcium ion shift from the ER to the cytoplasm, initiating the UPR cascade.[2][3] This targeted mechanism underscores the potential of WFS1 as a predictive biomarker.

Key Findings from Preclinical Studies:

  • WFS1 Expression Correlates with Sensitivity: A direct correlation has been observed between WFS1 transcript levels and the response to M3913 in various cancer models.[1]

  • WFS1 Depletion Confers Resistance: Genetic removal of WFS1 has been shown to abrogate the ER stress response and anti-tumor effects induced by M3913.[2][3]

  • WFS1 Overexpression Enhances Sensitivity: Conversely, overexpressing WFS1 sensitizes cancer cells to M3913 treatment.[1]

These findings position WFS1 as the primary candidate biomarker for patient stratification in clinical trials and future therapeutic applications of M3913. Pan-cancer analysis of WFS1 expression using datasets like The Cancer Genome Atlas (TCGA) reveals variable expression across different tumor types, suggesting a broad potential patient population.[4][5] For instance, some liver cancers, non-Hodgkin's lymphomas, and pancreatic cancers have shown moderate to strong WFS1 immunoreactivity.[5]

Pharmacodynamic Biomarkers: Monitoring the On-Target Effects of M3913

Beyond predictive biomarkers, pharmacodynamic markers are crucial for confirming the mechanism of action and therapeutic engagement of M3913 in vivo. Two key pharmacodynamic biomarkers have been identified:

  • Spliced X-box Binding Protein 1 (sXBP1): As a central mediator of the UPR, the splicing of XBP1 mRNA is a reliable indicator of ER stress. M3913 treatment leads to a dose- and time-dependent increase in sXBP1 levels.

  • Phosphorylation of eukaryotic initiation factor 2 alpha (p-eIF2α): This is another critical event in the UPR pathway, leading to a global attenuation of protein synthesis. M3913 induces rapid and dose-dependent phosphorylation of eIF2α.[1]

Monitoring these markers in tumor biopsies or surrogate tissues can provide valuable insights into the biological activity of M3913 during treatment.

M3913 in the Context of Other ER Stress-Inducing Agents

To understand the unique therapeutic potential of M3913, it is essential to compare its performance with other agents that modulate ER stress, such as the proteasome inhibitor bortezomib and the SERCA pump inhibitor thapsigargin.

While direct comparative IC50 data for M3913 against a broad panel of cell lines is not yet publicly available in a consolidated format, preclinical studies have demonstrated its potent single-agent anti-tumor activity in models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC).[2][3] The following tables provide a summary of available IC50 values for bortezomib and thapsigargin in relevant cancer cell lines to offer a comparative perspective.

Table 1: Comparative Efficacy (IC50) of ER Stress-Inducing Agents in Multiple Myeloma Cell Lines

Cell LineBortezomib IC50 (nM)Thapsigargin IC50 (nM)M3913 IC50
RPMI-822615.9[6]Not widely reportedData not available
U-2667.1[6]Not widely reportedData not available
MM1.S15.2[2]Not widely reportedData not available

Table 2: Comparative Efficacy (IC50) of ER Stress-Inducing Agents in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineBortezomib IC50Thapsigargin IC50 (µM)M3913 IC50
LXF-289Data not available0.0000066[7]Data not available
NCI-H2342Data not available0.0000093[7]Data not available
SK-MES-1Data not available0.0000097[7]Data not available
A549Data not availableNot widely reportedData not available

Table 3: Comparative Efficacy (IC50) of ER Stress-Inducing Agents in Breast Cancer Cell Lines

Cell LineBortezomib IC50Thapsigargin IC50 (µM)M3913 IC50
MDA-MB-231 (TNBC)Data not availableNot widely reportedData not available
MCF7Data not availableNot widely reportedData not available

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The data presented here is for comparative purposes and is sourced from various publications.

Experimental Protocols

To facilitate further research and validation of these biomarkers, this section outlines detailed methodologies for key experiments.

Experimental Workflow for Assessing M3913 Sensitivity and Biomarker Expression

G cluster_0 In Vitro Analysis cluster_1 Biomarker Analysis cell_culture Cancer Cell Line Culture (e.g., MM, NSCLC, TNBC) drug_treatment Treat with M3913 (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT, MTS, or CellTiter-Glo) drug_treatment->viability_assay rna_extraction RNA Extraction drug_treatment->rna_extraction protein_extraction Protein Extraction drug_treatment->protein_extraction ic50 Determine IC50 Value viability_assay->ic50 qpcr qRT-PCR for WFS1 and sXBP1 mRNA ic50->qpcr Correlate western_blot Western Blot for p-eIF2α and WFS1 Protein ic50->western_blot Correlate ihc Immunohistochemistry for WFS1 in Tumor Tissue ic50->ihc Correlate rna_extraction->qpcr protein_extraction->western_blot protein_extraction->ihc

Figure 1. Experimental workflow for M3913 sensitivity and biomarker analysis.

WFS1 Expression Analysis in Tumor Tissue by Immunohistochemistry (IHC)

This protocol outlines the general steps for detecting WFS1 protein expression in formalin-fixed paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm thick) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 0.3-3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-WFS1 polyclonal antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.

    • Rinse in deionized water.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated sodium citrate buffer and boiling for 10-20 minutes.[9]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with hydrogen peroxide solution for 10-15 minutes to quench endogenous peroxidase activity.[9]

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-WFS1 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS and incubate with ABC reagent for 30 minutes.

    • Develop the signal using DAB substrate, monitoring for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Analysis: WFS1 expression can be semi-quantitatively scored based on the intensity and percentage of stained tumor cells.

Quantification of WFS1 and sXBP1 mRNA by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the measurement of WFS1 and spliced XBP1 (sXBP1) mRNA levels from cell lysates or tumor tissue.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • SYBR Green or TaqMan-based qRT-PCR master mix

  • qRT-PCR instrument

  • Primers for WFS1, sXBP1, and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction:

    • Extract total RNA from cell pellets or homogenized tumor tissue according to the manufacturer's protocol.[11]

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[11]

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA, primers, and master mix.

    • Perform qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Calculate the relative expression levels of WFS1 and sXBP1 using the ΔΔCt method, normalizing to the reference gene expression.[10]

In Vitro M3913 Sensitivity Assay (Cell Viability)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of M3913 in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • M3913 stock solution (dissolved in a suitable solvent like DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Drug Treatment:

    • Prepare serial dilutions of M3913 in culture medium.

    • Treat the cells with a range of M3913 concentrations and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).[12]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.[12][13]

  • IC50 Determination:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of M3913 concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Signaling Pathways and Logical Relationships

M3913 Mechanism of Action and Biomarker Relationship

G M3913 M3913 WFS1 WFS1 M3913->WFS1 Engages Ca_ER ER Ca2+ WFS1->Ca_ER Induces Ca2+ Efflux Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto UPR Unfolded Protein Response (UPR) Ca_Cyto->UPR Activates sXBP1 sXBP1 (Pharmacodynamic Biomarker) UPR->sXBP1 Increases p_eIF2a p-eIF2α (Pharmacodynamic Biomarker) UPR->p_eIF2a Increases Apoptosis Tumor Cell Apoptosis UPR->Apoptosis

Figure 2. M3913 engages WFS1 to induce ER stress and apoptosis.

This guide provides a foundational framework for understanding and investigating biomarkers for this compound sensitivity. Further research, particularly the generation of comprehensive quantitative data from head-to-head comparative studies, will be crucial for fully elucidating the clinical potential of M3913 and its predictive biomarkers.

References

A Head-to-Head Comparison: (R)-M3913 and Other Novel Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of oncology, researchers and drug development professionals are constantly seeking novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the investigational drug (R)-M3913 against established and emerging cancer therapies, with a focus on its unique mechanism of action and preclinical performance.

This compound is a first-in-class small molecule that induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and leading to cancer cell death. Preclinical studies have demonstrated its potential in treating multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). This guide will compare this compound primarily with Bortezomib , a proteasome inhibitor that also induces ER stress and is a standard of care in multiple myeloma. Additionally, we will provide a broader context by including data on other novel therapies for NSCLC and TNBC: Sotorasib , a KRAS G12C inhibitor, and Sacituzumab govitecan , an antibody-drug conjugate.

Comparative Data of Novel Cancer Therapies

The following table summarizes the available preclinical and clinical data for this compound and its comparators. It is important to note that direct head-to-head preclinical data for this compound is not yet publicly available. The information presented for this compound is based on a 2023 AACR abstract and describes qualitative outcomes.[1]

Therapy Target/Mechanism of Action Cancer Type Preclinical Efficacy (IC50/Tumor Growth Inhibition) Clinical Efficacy (Overall Response Rate/Progression-Free Survival) Common Adverse Events (Clinical)
This compound Induces ER stress via a novel ER transmembrane protein, leading to the unfolded protein response.[1]Multiple Myeloma, NSCLC, TNBCInduced full and partial tumor regression in preclinical models.[1]Not yet in clinical trials.Not applicable.
Bortezomib Reversible inhibitor of the 26S proteasome, leading to accumulation of misfolded proteins and ER stress.Multiple MyelomaMM Cell Lines: RPMI-8226: IC50 = 15.9 nM; U-266: IC50 = 7.1 nM.[2] NSCLC Cell Lines: A549: IC50 = 3.38 nM; H1299: IC50 = 3.1 nM.[3] TNBC Cell Lines: MDA-MB-231: IC50 = 25-50 nM.[4]Relapsed/Refractory Multiple Myeloma: ORR: 38% vs 18% with dexamethasone; TTP: 6.22 vs 3.49 months.[5][6]Peripheral neuropathy, thrombocytopenia, fatigue, nausea, diarrhea.[5]
Sotorasib Inhibitor of the KRAS G12C mutant protein.NSCLC (KRAS G12C-mutated)Preclinical data demonstrated tumor regression in KRAS G12C-mutant xenograft models.Advanced NSCLC (Phase 2): ORR: 37.1%; Median PFS: 6.8 months; Median OS: 12.5 months.[7][8][9][10]Diarrhea, nausea, fatigue, increased liver enzymes.[7]
Sacituzumab Govitecan Antibody-drug conjugate targeting Trop-2, delivering the topoisomerase I inhibitor SN-38.TNBCSignificant tumor growth inhibition in TNBC xenograft models.Metastatic TNBC (ASCENT Trial): Median PFS: 5.6 months vs 1.7 months with chemotherapy; Median OS: 12.1 months vs 6.7 months with chemotherapy.[2][11][12][13]Neutropenia, diarrhea, nausea, fatigue, alopecia.[2]

Signaling Pathways

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of this compound and Bortezomib.

M3913_Pathway Signaling Pathway of this compound M3913 This compound ER_Membrane_Protein Novel ER Transmembrane Protein (e.g., Wolframin 1) M3913->ER_Membrane_Protein Binds to Ca_Efflux Ca2+ Efflux from ER ER_Membrane_Protein->Ca_Efflux Induces ER_Stress Endoplasmic Reticulum Stress Ca_Efflux->ER_Stress Triggers UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Signaling Pathway of this compound

Bortezomib_Pathway Signaling Pathway of Bortezomib Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation blocked ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Signaling Pathway of Bortezomib

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of ER stress-inducing anticancer agents.

Western Blot for ER Stress Markers

Objective: To detect the expression levels of key proteins involved in the Unfolded Protein Response (UPR), such as BiP (GRP78), CHOP (GADD153), and phosphorylated eIF2α.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound (e.g., this compound or Bortezomib) for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, p-eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][17][18][19]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with the test compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[20][21][22][23]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20][21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[20][21]

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of the test compound.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[24]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral, intraperitoneal, or intravenous) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[4][24][25][26]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an ER stress-inducing anticancer agent.

Experimental_Workflow Preclinical Evaluation Workflow for ER Stress-Inducing Agents cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (MM, NSCLC, TNBC) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for ER Stress Markers Compound_Treatment->Western_Blot Xenograft_Model Tumor Xenograft Model (Immunocompromised Mice) Cell_Viability->Xenograft_Model Inform dose selection Western_Blot->Xenograft_Model Confirm mechanism Treatment_Admin Compound Administration Xenograft_Model->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

References

Independent Validation of (R)-M3913's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical antitumor activity of (R)-M3913 with alternative therapies for multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, first-in-class small molecule that functions as an endoplasmic reticulum (ER) stress modulator. Its mechanism of action involves the engagement of an ER transmembrane protein, Wolframin 1 (WFS1), which triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm. This disruption of calcium homeostasis induces the unfolded protein response (UPR), a cellular stress response. In cancer cells, sustained and overwhelming ER stress can lead to apoptosis (programmed cell death). Preclinical studies have shown that this compound has potent single-agent antitumor activity in various cancer models.[1]

Comparative Analysis of Antitumor Activity

While specific quantitative data from independent validation studies on this compound is not yet publicly available, initial findings presented at scientific conferences indicate significant antitumor efficacy. This section compares the reported qualitative outcomes for this compound with published quantitative data for standard-of-care therapies in relevant preclinical models.

Multiple Myeloma
Treatment AgentMechanism of ActionPreclinical ModelEfficacy Data
This compound ER Stress InducerXenograftInduced full and partial tumor regression (qualitative).[1]
Bortezomib Proteasome InhibitorXenograftSignificant inhibition of tumor growth and increased overall survival.[2] At 1.0 mg/kg, resulted in a 72-84% reduction in tumor growth in pancreatic cancer models, which shares some mechanistic similarities.[2]
Non-Small Cell Lung Cancer (NSCLC)
Treatment AgentMechanism of ActionPreclinical ModelEfficacy Data
This compound ER Stress InducerXenograftInduced full and partial tumor regression (qualitative).[1]
Osimertinib EGFR Tyrosine Kinase InhibitorPC9 XenograftDose-dependent, profound, and sustained tumor regression.[3] Significant tumor shrinkage observed within 5 days of treatment.[3]
Triple-Negative Breast Cancer (TNBC)
Treatment AgentMechanism of ActionPreclinical ModelEfficacy Data
This compound ER Stress InducerXenograftInduced full and partial tumor regression (qualitative).[1]
Paclitaxel Microtubule StabilizerMDA-MB-231 XenograftSignificant suppression of primary tumor growth.[4]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to evaluate this compound and comparable agents, this section provides detailed experimental protocols and visual workflows.

This compound Signaling Pathway

M3913_Signaling_Pathway Figure 1: Proposed Signaling Pathway of this compound M3913 This compound WFS1 Wolframin 1 (WFS1) (ER Transmembrane Protein) M3913->WFS1 Engages Ca_efflux Ca2+ Efflux WFS1->Ca_efflux Induces ER Endoplasmic Reticulum (ER) Cytoplasm Cytoplasm ER->Cytoplasm Ca2+ release UPR Unfolded Protein Response (UPR) Ca_efflux->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Proposed Signaling Pathway of this compound.

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow Figure 2: General Workflow for In Vivo Xenograft Efficacy Studies start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound or Vehicle) randomization->treatment monitoring Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Western Blot, etc.) endpoint->analysis end End analysis->end

Caption: General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

In Vivo Xenograft Tumor Model
  • Cell Culture: Human multiple myeloma (e.g., MM.1S), NSCLC (e.g., NCI-H1975), or TNBC (e.g., MDA-MB-231) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or the comparative agent is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Animal body weight is monitored as an indicator of toxicity.

Western Blot for ER Stress Markers
  • Protein Extraction: Tumor tissues or cultured cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for ER stress markers (e.g., GRP78/BiP, CHOP, ATF4, and the phosphorylated forms of PERK and eIF2α).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. A chemiluminescent substrate is added to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the ER stress markers.

Intracellular Calcium Efflux Assay
  • Cell Preparation: Cancer cells are seeded in a multi-well plate and allowed to adhere.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to free calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

  • Compound Addition: this compound or a control compound is added to the cells.

  • Kinetic Measurement: The fluorescence intensity is measured in real-time immediately after compound addition to monitor the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence over time is analyzed to determine the kinetics and magnitude of the calcium efflux induced by the compound.

Conclusion

The available preclinical evidence suggests that this compound is a promising novel anticancer agent with a unique mechanism of action that leads to significant tumor regression in models of multiple myeloma, NSCLC, and TNBC.[1] While direct quantitative comparisons with standard-of-care agents from independent studies are pending, the qualitative reports of its efficacy are encouraging. The detailed protocols and workflows provided in this guide offer a framework for the independent validation and further investigation of this compound's therapeutic potential. Future studies with head-to-head comparisons will be crucial to definitively position this compound in the landscape of cancer therapeutics.

References

Safety Operating Guide

Essential Safety and Handling Protocols for (R)-M3913

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (R)-M3913 must adhere to stringent safety protocols to mitigate potential hazards. This compound is classified as a hazardous substance, capable of causing skin irritation, serious eye damage, and respiratory sensitization.[1] Strict adherence to personal protective equipment (PPE) guidelines, as well as proper handling and disposal procedures, is imperative for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection: Always wear safety glasses with side-shields and a face shield.[1] This combination provides robust protection against splashes and airborne particles. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Chemical-resistant gloves are essential.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the glove's outer surface) must be followed to avoid skin contact with the product.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1] The choice of respirator should be based on the form and concentration of the substance being handled and in accordance with established respiratory protection standards. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

Quantitative Data for Glove Selection

Glove MaterialRecommended UseKey Considerations
NitrileGeneral handling of this compound in solid or solution form.Good resistance to a variety of chemicals. Should be changed frequently.
NeopreneMay offer enhanced protection for specific applications.Consult manufacturer's chemical resistance guide.
Butyl RubberMay be suitable for extended handling or in case of spills.Consult manufacturer's chemical resistance guide.

Experimental Protocols: Safe Handling and Disposal Workflow

A systematic approach to handling and disposing of this compound is critical to minimize risk. The following workflow outlines the key steps from preparation to final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Collection cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Gloves - Safety Glasses & Face Shield - Lab Coat - Respirator (if needed) prep_setup Prepare well-ventilated work area (e.g., chemical fume hood) prep_ppe->prep_setup handling_weigh Weighing and preparation of this compound solution prep_setup->handling_weigh handling_exp Perform experimental procedures handling_weigh->handling_exp cleanup_decon Decontaminate work surfaces handling_exp->cleanup_decon cleanup_collect Collect all contaminated waste - Gloves - Pipette tips - Wipes cleanup_decon->cleanup_collect disp_ppe Doff PPE following proper procedure cleanup_collect->disp_ppe disp_waste Dispose of contaminated waste in a designated hazardous waste container disp_ppe->disp_waste disp_handwash Wash hands thoroughly with soap and water disp_waste->disp_handwash

Caption: This diagram illustrates the sequential workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.

Operational and Disposal Plans

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

Disposal:

  • Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[1]

  • Avoid release to the environment.[1]

  • Waste materials should be disposed of through a licensed hazardous waste disposal company.

In the event of a spill or exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1] For eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash with plenty of soap and water.[1] If inhaled, remove the person to fresh air.[1] In all cases of significant exposure, seek immediate medical attention.[1]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。